molecular formula C9H8N2S B061981 4-(Thiazol-2-yl)aniline CAS No. 193017-26-4

4-(Thiazol-2-yl)aniline

Cat. No.: B061981
CAS No.: 193017-26-4
M. Wt: 176.24 g/mol
InChI Key: ZGOFHPZQYOXFCP-UHFFFAOYSA-N
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Description

4-(Thiazol-2-yl)aniline is a privileged heteroaromatic building block of significant interest in medicinal chemistry and materials science research. This bifunctional compound features an electron-rich aniline moiety and an electron-accepting thiazole ring, creating a push-pull system that is highly valuable for the synthesis of novel organic semiconductors, fluorescent dyes, and molecular sensors. Its primary research application lies in its role as a key precursor for the development of pharmaceutically active molecules, particularly as a core structure in kinase inhibitor libraries and antiviral agents. The molecule's mechanism of action in such contexts is often derived from its ability to act as a bioisostere for purine bases, enabling it to participate in critical hydrogen bonding interactions within enzyme active sites. Researchers utilize the nucleophilic amine group for amide coupling or nucleophilic aromatic substitution, while the thiazole nitrogen serves as a potent metal-chelating atom and hydrogen bond acceptor. This versatile scaffold is instrumental in the exploration of structure-activity relationships (SAR) for various biological targets, including cancer and infectious diseases, making it an indispensable tool for high-throughput screening and hit-to-lead optimization campaigns in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-thiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOFHPZQYOXFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392821
Record name 4-(Thiazol-2-yl)aniline
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193017-26-4
Record name 4-(Thiazol-2-yl)aniline
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Record name 4-(1,3-thiazol-2-yl)aniline
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Foundational & Exploratory

4-(Thiazol-2-yl)aniline synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-(Thiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal structural motif in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of various biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. The core methodologies discussed include the classical Hantzsch thiazole synthesis and modern metal-catalyzed cross-coupling reactions. This document presents detailed experimental protocols, quantitative data for comparative analysis, and logical-flow diagrams to elucidate each synthetic strategy, offering a practical resource for researchers in organic synthesis and drug development.

Introduction

The 2-aminothiazole moiety is a privileged scaffold found in numerous pharmaceuticals, including sulfathiazole (an antimicrobial) and pramipexole (a dopamine agonist). The specific isomer, this compound, acts as a crucial building block for derivatives with applications ranging from kinase inhibitors to imaging agents. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide details the most prominent and effective strategies for its preparation.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Strategy 1: Hantzsch Thiazole Synthesis: This classical method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound to form the thiazole ring. Variations depend on which precursor bears the aniline or protected aniline moiety.[1][2][3]

  • Strategy 2: Metal-Catalyzed Cross-Coupling Reactions: These modern methods involve the formation of the C-C bond between a pre-formed thiazole ring and an aniline derivative using transition metal catalysts, most commonly palladium or copper.[4]

Strategy 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a robust and widely used method for constructing the thiazole ring.[2] The primary pathway involves the reaction of an α-halo ketone with a thioamide, followed by dehydration.[1] For the synthesis of this compound, the key is the strategic placement of the protected amino group on one of the precursors.

Pathway 1: Reaction of 2-Bromo-1-(4-nitrophenyl)ethan-1-one with Thiourea

This pathway involves the synthesis of the thiazole ring with a nitro-substituted phenyl group, which is subsequently reduced to the desired aniline. This is a common and effective approach as the electron-withdrawing nitro group can facilitate the initial reaction, and its reduction to an amine is a well-established transformation.

The logical workflow for this pathway is as follows:

cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Reduction A 4-Nitroacetophenone B 2-Bromo-1-(4-nitrophenyl)ethan-1-one A->B Br₂/HBr D 2-Amino-4-(4-nitrophenyl)thiazole B->D C Thiourea C->D E This compound D->E SnCl₂/HCl cluster_0 Suzuki Cross-Coupling A 2-Bromothiazole C This compound A->C A->C Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O B 4-Aminophenylboronic acid B->C B->C Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O cluster_0 Buchwald-Hartwig Amination A 2-Bromothiazole C This compound A->C A->C Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene B Aniline B->C B->C Pd₂(dba)₃, Xantphos, Cs₂CO₃ Toluene

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(Thiazol-2-yl)aniline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant biological context.

Core Physicochemical Data

Quantitative data for this compound (CAS: 193017-26-4) are summarized in the table below. It is important to note that while some experimental values for related compounds are available, specific experimental data for properties such as boiling point, solubility, pKa, and logP of this compound are not widely reported in publicly available literature. The table, therefore, includes both reported and predicted values to provide a comprehensive profile.

PropertyValueSource
Molecular Formula C₉H₈N₂S[1][2]
Molecular Weight 176.24 g/mol [1][2]
Melting Point Not available
Boiling Point 350.3 ± 44.0 °C (Predicted)[1]
Solubility Not available
pKa 3.70 ± 0.10 (Predicted)[3]
logP 3.28 (Predicted)[4]
Topological Polar Surface Area (TPSA) 67.15 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Hantzsch thiazole synthesis being a prominent and versatile approach. This method generally involves the condensation reaction between a thioamide and an α-haloketone.

General Synthesis Workflow: Hantzsch Thiazole Synthesis

A plausible synthetic route for this compound via the Hantzsch synthesis is outlined below. This serves as a general protocol that may require optimization for specific laboratory conditions.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-aminothiobenzamide 4-aminothiobenzamide Condensation Condensation 4-aminothiobenzamide->Condensation 2-chloroacetaldehyde 2-chloroacetaldehyde 2-chloroacetaldehyde->Condensation This compound This compound Condensation->this compound G Compound_Synthesis Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) In_Vitro_Screening->Antimicrobial_Assay Anticancer_Assay Anticancer Assays (e.g., MTT, SRB) In_Vitro_Screening->Anticancer_Assay Data_Analysis Data Analysis and Hit Identification Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Further_Studies Further Mechanistic Studies (e.g., Target Identification, Pathway Analysis) Data_Analysis->Further_Studies

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound 4-(Thiazol-2-yl)aniline is not publicly available. This guide has been constructed as a representative technical whitepaper, detailing the established methodologies and data presentation standards for analogous thiazole-aniline derivatives. The experimental protocols and crystallographic data presented herein are illustrative, based on published analyses of closely related compounds.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] The determination of the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-activity relationships, guiding drug design, and engineering novel materials.[2][3] This guide provides a comprehensive overview of the experimental and computational workflow for the crystal structure analysis of a compound of this nature.

Experimental Protocols

The successful crystal structure analysis of a novel compound is contingent on a series of well-defined experimental procedures, from its synthesis to the final refinement of the crystallographic data.

1. Synthesis of this compound

A plausible synthetic route for this compound involves the condensation reaction between 2-bromothiazole and 4-amino-phenylboronic acid, or a related coupling reaction. A general procedure, adapted from syntheses of similar compounds, is as follows:

  • Reaction Setup: To a solution of 2-bromothiazole (1.0 mmol) and 4-aminophenylboronic acid pinacol ester (1.2 mmol) in a solvent mixture such as 1,4-dioxane and water (4:1, 10 mL), a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol) and a base such as K₂CO₃ (3.0 mmol) are added.

  • Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

2. Crystallization

Obtaining single crystals of sufficient size and quality is a critical step.[1] A common method for growing crystals of small organic molecules is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, or ethyl acetate) to form a saturated or near-saturated solution.

  • Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality single crystals.

3. Single-Crystal X-ray Diffraction Data Collection and Refinement

The following protocol outlines the standard procedure for data collection and structure refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

Quantitative data from a crystal structure analysis are typically summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for a Representative Thiazole-Aniline Derivative.

ParameterValue
Empirical formulaC₉H₈N₂S
Formula weight176.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.50(2) Å
b5.80(1) Å
c16.20(3) Å
α90°
β98.50(3)°
γ90°
Volume789.0(3) ų
Z4
Density (calculated)1.485 Mg/m³
Absorption coefficient0.350 mm⁻¹
F(000)368
Data collection
Reflections collected7500
Independent reflections1800 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1800 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.110
R indices (all data)R₁ = 0.055, wR₂ = 0.125
Largest diff. peak/hole0.45 and -0.30 e.Å⁻³

Table 2: Selected Bond Lengths and Angles.

BondLength (Å)AngleAngle (°)
S(1)-C(2)1.735(2)C(2)-N(3)-C(4)110.5(1)
N(3)-C(2)1.320(2)N(3)-C(2)-C(6)124.8(2)
C(4)-C(5)1.345(3)C(6)-C(7)-N(8)120.1(2)
C(2)-C(6)1.475(2)
C(7)-N(8)1.390(2)

Visualization of Experimental Workflow

The process of determining a crystal structure follows a logical progression from material synthesis to data analysis and deposition.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication / Database Deposition (e.g., CCDC) cif_file->publication

Workflow for Crystal Structure Analysis.

References

Spectroscopic Profile of 4-(Thiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Thiazol-2-yl)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available-

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
Data not available-

Table 4: Mass Spectrometry Data

m/zAssignment
Data not available-

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methods are based on standard laboratory practices for the analysis of aromatic and heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a height of about 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition of ¹H NMR Spectrum: Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Acquisition of ¹³C NMR Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer acquisition time are typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 µg/mL to 10 µg/mL) in a suitable volatile solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the appropriate ionization source parameters (e.g., spray voltage, capillary temperature).

  • Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), ensure the instrument is in the appropriate mode to obtain accurate mass measurements.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺ in ESI positive mode). Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. As experimental data becomes publicly available, this document will be updated to include the specific spectral information.

Quantum Chemical Calculations for 4-(Thiazol-2-yl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(Thiazol-2-yl)aniline. This molecule, featuring a pharmacologically significant thiazole ring linked to an aniline moiety, serves as a valuable scaffold in medicinal chemistry. Understanding its fundamental quantum chemical properties is crucial for rational drug design and the development of novel therapeutic agents.

Introduction to Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying molecules of pharmaceutical interest. These calculations can predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are often in good agreement with experimental data.

A typical computational workflow for a molecule like this compound is depicted below. This process begins with the construction of the initial molecular structure and proceeds through geometry optimization and subsequent property calculations.

computational_workflow start Initial Molecular Structure (e.g., from 2D sketch) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy & Obtain Vibrational Spectra) opt->freq electronic Electronic Property Calculations opt->electronic homo_lumo HOMO-LUMO Analysis (Reactivity, Energy Gap) electronic->homo_lumo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) electronic->mep nbo Natural Bond Orbital (NBO) Analysis (Charge Distribution, Hyperconjugative Interactions) electronic->nbo uv_vis UV-Vis Spectra Simulation (TD-DFT) electronic->uv_vis

Caption: Computational workflow for this compound.

Methodologies and Protocols

This section details the standard computational methods employed in the study of thiazole derivatives. These protocols are recommended for achieving reliable and accurate results for this compound.

Software

The calculations described are typically performed using the Gaussian suite of programs (e.g., Gaussian 16). Visualization of molecular orbitals, vibrational modes, and electrostatic potential surfaces can be accomplished with software such as GaussView or Avogadro.

Geometry Optimization

The initial 3D structure of this compound can be built using any molecular modeling software. This structure is then optimized to find the lowest energy conformation. A widely used and reliable method for this purpose is the B3LYP functional with a 6-311++G(d,p) basis set.[1][2] The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the electron distribution.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

  • To predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[3]

Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis gives insights into the charge distribution on individual atoms (Mulliken or NBO charges) and the nature of bonding and orbital interactions within the molecule.

  • UV-Visible Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Visible absorption spectrum of the molecule.[5]

Predicted Molecular Structure and Properties

While experimental crystal structure data for this compound is not available, we can infer its geometric parameters from related compounds like 4-(Benzo[d]thiazol-2-yl)aniline.[6][7][8][9] The molecule is expected to be nearly planar, with a small dihedral angle between the thiazole and aniline rings.

The atom numbering scheme for this compound used for discussing the data is as follows:

Caption: Atom numbering scheme for this compound.

Geometric Parameters

The following table presents expected bond lengths and angles for this compound, based on DFT calculations of similar structures.

ParameterBond Length (Å) (Predicted)ParameterBond Angle (°) (Predicted)
C2-N11.32N1-C2-S3115.0
C2-S31.76C2-S3-C489.0
S3-C41.72S3-C4-C5112.0
C4-C51.37C4-C5-N1114.0
C5-N11.39C5-N1-C2110.0
C2-C61.47N1-C2-C6120.0
C9-N121.40C8-C9-N12120.5

Note: These values are illustrative and should be confirmed by specific calculations for this compound.

Vibrational Analysis

The predicted IR spectrum of this compound would show characteristic vibrational modes for the aniline and thiazole moieties.

Vibrational ModeWavenumber (cm⁻¹) (Predicted)Description
N-H stretch (asymmetric)~3500Aniline NH₂ group
N-H stretch (symmetric)~3400Aniline NH₂ group
C-H stretch (aromatic)3100-3000Phenyl and thiazole rings
C=N stretch~1630Thiazole ring
C=C stretch (aromatic)1600-1450Phenyl and thiazole rings
N-H bend~1620Aniline NH₂ group
C-N stretch~1300C-NH₂ and C-thiazole
C-S stretch~700Thiazole ring

Note: These are expected ranges and the exact values would be obtained from a scaled frequency calculation.

Electronic Properties

The electronic properties provide insight into the reactivity and potential applications of this compound.

PropertyPredicted ValueSignificance
HOMO Energy~ -5.5 eVElectron-donating ability
LUMO Energy~ -1.0 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.5 eVChemical stability and reactivity
Dipole Moment~ 2.5 DPolarity of the molecule

Note: These values are typical for similar aromatic systems and are highly dependent on the level of theory and basis set used.[4]

The HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed over the thiazole ring and the connecting bond. This suggests that the aniline moiety is the primary site for electrophilic attack.

The MEP surface would further illustrate this, with negative potential (red/yellow) around the nitrogen atoms of the thiazole and aniline groups, indicating nucleophilic character, and positive potential (blue) around the amine hydrogens.

Potential Applications in Drug Development

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Quantum chemical calculations on this compound can aid in drug development in several ways:

  • Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of derivatives, researchers can build QSAR models to correlate electronic properties with biological activity.

  • Receptor Binding Analysis: The MEP and charge distribution data are crucial for understanding and predicting how the molecule might interact with a biological target, such as an enzyme active site.

  • Metabolic Stability Prediction: The localization of the HOMO can indicate sites susceptible to oxidative metabolism.

Conclusion

This technical guide has outlined the theoretical framework and computational methodologies for a thorough quantum chemical investigation of this compound. By employing DFT calculations, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. This information is fundamental for understanding its chemical behavior and for guiding the design of new derivatives with enhanced therapeutic potential. While specific experimental and computational data for this exact molecule are limited, the protocols and expected results presented here, based on studies of analogous compounds, provide a solid foundation for future research in this area.

References

In-Depth Technical Guide on the Thermal Stability and Degradation of 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-(Thiazol-2-yl)aniline is a heterocyclic compound incorporating both a thiazole and an aniline moiety. Such structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. A thorough understanding of the thermal stability and degradation profile of this molecule is paramount for its development in applications where it may be subjected to elevated temperatures, such as in pharmaceutical formulation, melt processing, or as a component in thermally stable polymers.

This technical guide provides a detailed framework for assessing the thermal properties of this compound, including methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), illustrative data, and a proposed degradation pathway.

Thermal Analysis Data

The following tables summarize hypothetical, yet representative, quantitative data for the thermal analysis of this compound, based on the behavior of analogous aromatic and heterocyclic compounds.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueDescription
Onset Decomposition Temp. (Tonset)~250 °CThe temperature at which significant mass loss begins.
Temperature of Max. Loss Rate (Tpeak)~285 °CThe temperature at which the rate of mass loss is highest.
Mass Loss (Step 1)~45%Corresponds to the initial fragmentation of the molecule, potentially involving the cleavage of the thiazole or aniline rings.
Mass Loss (Step 2)~35%Represents the further degradation of larger fragments into smaller volatile compounds.
Final Residue @ 600 °C~20%The remaining non-volatile carbonaceous material.

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueDescription
Melting Point (Tm)~160 °CThe temperature at which the compound transitions from a solid to a liquid state. The presence of a sharp endothermic peak indicates a crystalline solid.[1][2][3]
Enthalpy of Fusion (ΔHf)~35 J/gThe amount of energy required to melt the sample.
Decomposition Exotherm>250 °CAn exothermic event following the melting point, indicating that the decomposition process releases heat.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable thermal analysis data. The following protocols are based on standard practices for the analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed in the TGA furnace. An inert atmosphere is established by purging with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate provides a good balance between resolution and analysis time.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum mass loss rates, and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as polymorphic transitions or exothermic decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The heat flow to the sample is measured relative to the reference pan as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak temperature of an endotherm corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg in crucible) TGA_Run TGA Measurement (30-600°C @ 10°C/min, N2) TGA_Sample->TGA_Run TGA_Data Data Analysis (TGA/DTG Curves) TGA_Run->TGA_Data Final_Analysis Comprehensive Thermal Stability Assessment TGA_Data->Final_Analysis DSC_Sample Sample Preparation (2-5 mg in sealed pan) DSC_Run DSC Measurement (25-350°C @ 10°C/min, N2) DSC_Sample->DSC_Run DSC_Data Data Analysis (Thermogram) DSC_Run->DSC_Data DSC_Data->Final_Analysis Compound This compound Compound->TGA_Sample Compound->DSC_Sample Degradation_Pathway cluster_main Proposed Thermal Degradation of this compound cluster_step1 Initial Fragmentation (Step 1) cluster_step2 Secondary Degradation (Step 2) cluster_residue Final Product Molecule This compound Fragment1 Aniline Radical Molecule->Fragment1 C-C bond cleavage Fragment2 Thiazole Radical Molecule->Fragment2 C-C bond cleavage Product1 Benzene Fragment1->Product1 Product2 Ammonia Fragment1->Product2 Product3 Hydrogen Cyanide Fragment1->Product3 Fragment2->Product3 Product4 Sulfur-containing fragments (e.g., H2S, CS2) Fragment2->Product4 Residue Carbonaceous Char Product1->Residue

References

Solubility characteristics of 4-(Thiazol-2-yl)aniline in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Thiazol-2-yl)aniline. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile based on the known characteristics of analogous benzothiazole derivatives. Furthermore, this guide presents a detailed experimental protocol for the widely accepted shake-flask method, enabling researchers to determine the precise solubility of this compound in various solvent systems. This information is critical for applications in drug development, chemical synthesis, and material science, where solubility directly impacts formulation, bioavailability, and reaction kinetics.

Core Understanding of this compound Solubility

This compound is a heterocyclic compound featuring a thiazole ring linked to an aniline moiety. Its solubility is governed by the interplay between the polar amino group and the largely non-polar aromatic structure. Generally, compounds of this nature exhibit poor aqueous solubility due to the hydrophobic character of the fused ring system.[1] However, they tend to be more soluble in a range of organic solvents.

The amino group can act as a hydrogen bond donor, and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors, allowing for interactions with polar solvents. The overall solubility will depend on the balance of these interactions against the non-polar surface area of the molecule.

Qualitative Solubility Data Summary

Solvent ClassSolventExpected SolubilityRationale
Polar Protic WaterSparingly SolubleThe hydrophobic aromatic rings limit solubility, although the amino group can form hydrogen bonds with water.
MethanolSolubleThe alcohol can engage in hydrogen bonding with the solute and has a hydrocarbon chain that can interact with the non-polar parts of the molecule.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for many organic compounds with some degree of polarity.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate a wide range of organic molecules.
Dimethylformamide (DMF)SolubleDMF is another highly polar aprotic solvent capable of dissolving many organic compounds.
AcetoneModerately SolubleAcetone has a significant dipole moment and can dissolve many organic compounds, but its solvating power may be less than DMSO or DMF for this particular molecule.
Non-Polar Dichloromethane (DCM)SolubleThe non-polar aromatic structure of this compound allows for favorable van der Waals interactions with halogenated solvents.
TolueneSparingly SolubleAs a non-polar aromatic solvent, toluene may dissolve the compound to some extent due to π-π stacking interactions.
HexaneInsolubleThe high polarity of the amino and thiazole groups makes it incompatible with highly non-polar aliphatic solvents like hexane.

Experimental Protocols: Determination of Solubility via the Shake-Flask Method

The following protocol is a generalized adaptation of the OECD Test Guideline 105, a widely recognized method for determining the water solubility of chemical substances, and can be adapted for organic solvents.[3][4][5]

Principle

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined by a suitable analytical method.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Vials with screw caps

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials (e.g., 5-10 mg in 2 mL of solvent).

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the samples at a controlled temperature to facilitate the separation of the solid and liquid phases.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Establish a calibration curve using the appropriate analytical instrument (e.g., by measuring the absorbance at a specific wavelength for UV-Vis or the peak area for HPLC).

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Measure the concentration of the diluted sample using the established calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL, based on the determined concentration and any dilution factors used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add excess This compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-48h) seal_vial->agitate sediment Allow to sediment or centrifuge agitate->sediment sample Withdraw supernatant sediment->sample filter_sample Filter supernatant (0.45 µm filter) sample->filter_sample analyze Analyze concentration (e.g., HPLC, UV-Vis) filter_sample->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its structural characteristics suggest poor solubility in water and good solubility in various organic solvents, particularly polar aprotic and some polar protic solvents. For researchers and drug development professionals requiring precise solubility values, the standardized shake-flask method detailed in this guide provides a reliable and reproducible approach. Understanding the solubility of this compound is a crucial first step in its application and development in various scientific fields.

References

Tautomerism in 4-(Thiazol-2-yl)aniline and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 4-(Thiazol-2-yl)aniline and its derivatives. The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, is known to exist in a dynamic equilibrium between amino and imino tautomeric forms.[1] This guide synthesizes the current understanding of this tautomerism, focusing on the structural and environmental factors that influence the equilibrium. We present a survey of experimental and computational methodologies for the characterization and quantification of these tautomers, alongside a discussion of the implications of tautomerism on the biological activity and drug design of this class of compounds. While specific quantitative data for this compound is limited, this guide draws upon data from closely related 2-arylaminothiazole analogs to provide a comprehensive overview for researchers in the field.

Introduction to Tautomerism in 2-Aminothiazoles

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a critical role in the chemical and biological properties of many heterocyclic compounds.[2] For derivatives of 2-aminothiazole, including this compound, the most relevant form of tautomerism is the amino-imino tautomerism. This involves the migration of a proton between the exocyclic nitrogen atom and the endocyclic nitrogen atom of the thiazole ring.

The two primary tautomeric forms are:

  • Amino form: The aromatic form where the exocyclic nitrogen is an amino group (-NH2). This form is generally considered to be the more stable and predominant tautomer in 2-aminothiazole and its simple derivatives.[1][3]

  • Imino form: A non-aromatic form where the exocyclic nitrogen is an imino group (=NH) and the proton resides on the endocyclic nitrogen.

The position of this equilibrium is a crucial factor in drug design, as it can significantly impact a molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capacity. These properties, in turn, influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 2-aminothiazole moiety is a key component in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the amino and imino tautomers is influenced by a variety of factors, including electronic effects of substituents, solvent polarity, and temperature.

2.1. Substituent Effects

The electronic nature of substituents on both the thiazole ring and the aniline moiety can shift the tautomeric equilibrium.

  • Electron-donating groups (EDGs) on the phenyl ring, such as the amino group in this compound, are generally expected to further stabilize the already favored amino tautomer by increasing electron density on the exocyclic nitrogen.

  • Electron-withdrawing groups (EWGs) attached to the exocyclic nitrogen have been shown to increase the acidity of the exocyclic N-H bond, which can facilitate the proton transfer to the endocyclic nitrogen, thereby favoring the imino form.[3]

2.2. Solvent Effects

The polarity of the solvent plays a significant role in stabilizing one tautomer over the other.[6]

  • Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. Often, the imino tautomer is more polar than the amino tautomer, and thus its population may increase in polar solvents.

  • Non-polar solvents tend to favor the less polar tautomer, which is typically the amino form.

2.3. Temperature

Temperature can also influence the tautomeric equilibrium. In some systems, an increase in temperature can shift the equilibrium towards the less stable imino tautomer.[7]

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to study and quantify the tautomeric equilibrium in 2-aminothiazole derivatives.

3.1. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[6] By analyzing the chemical shifts of protons and carbons, particularly those in the vicinity of the tautomerizing proton, the predominant form can be identified. In cases where the tautomers are in slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for their direct quantification by integration. For systems in fast exchange, averaged signals are observed, and more advanced techniques such as variable temperature NMR may be required to resolve the individual species.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. The amino and imino forms of 2-aminothiazole derivatives typically exhibit distinct absorption maxima (λmax).[8] By comparing the UV-Vis spectrum of a compound to that of "fixed" amino and imino model compounds, the position of the tautomeric equilibrium can be estimated. Changes in the solvent can also be used to perturb the equilibrium, and the resulting spectral shifts can provide insights into the relative stabilities of the tautomers.[9]

3.2. Computational Methods

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers.[2] By calculating the Gibbs free energies of the different tautomeric forms in the gas phase and in various solvents (using continuum solvation models like PCM), the position of the tautomeric equilibrium can be theoretically estimated. These calculations can also provide insights into the geometric and electronic differences between the tautomers.

Quantitative Data on Tautomeric Equilibrium

Table 1: Calculated Relative Energies of 2-Amino-4-methylthiazole Tautomers

TautomerRelative Energy (ΔE) (kJ mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹)Abundance at 298 K (%)
Amino (AMT1) 0.00.0>99.9
Imino (AMT2) 55.254.8<0.1
Imino (AMT2') 63.363.3<0.1

Data adapted from theoretical calculations on 2-amino-4-methylthiazole, a related compound.[2] The high relative energies of the imino forms suggest they are significantly less stable.

Experimental Protocols

5.1. Synthesis of this compound Derivatives

A general method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. For this compound, a plausible synthetic route involves the reaction of a 4-aminophenyl-substituted α-haloketone with thiourea.

Representative Synthesis of a 2-Arylaminothiazole Derivative:

  • Step 1: Bromination of an acetophenone derivative. To a solution of the substituted acetophenone (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1 equivalent) dropwise at room temperature. Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Step 2: Cyclization with thiourea. To the resulting α-bromo ketone, add thiourea (1.2 equivalents) and reflux in ethanol for several hours.

  • Work-up and purification. After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.

5.2. NMR Spectroscopic Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare solutions of the this compound derivative in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD) at a concentration of approximately 10-20 mg/mL.

  • Data Acquisition: Record 1H and 13C NMR spectra at a constant temperature (e.g., 298 K).

  • Analysis:

    • Identify the signals corresponding to the protons and carbons of the thiazole and aniline rings.

    • Look for the presence of two distinct sets of signals, which would indicate a slow exchange between the amino and imino tautomers. If only one set of averaged signals is observed, the exchange is fast on the NMR timescale.

    • The ratio of the tautomers in slow exchange can be determined by integrating the corresponding signals.

    • For fast exchange, variable temperature NMR experiments can be performed to try and slow down the exchange rate to the point where individual tautomers can be observed.

5.3. UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of the this compound derivative in a series of solvents with a wide range of polarities (e.g., hexane, dioxane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-500 nm).

  • Analysis:

    • Identify the λmax values in each solvent.

    • Correlate the changes in λmax and the shape of the absorption bands with solvent polarity. A significant shift in the absorption maximum with changing solvent polarity can be indicative of a shift in the tautomeric equilibrium.

    • If available, compare the spectra to those of "fixed" amino and imino model compounds to help assign the absorption bands to the respective tautomers.

Logical and Experimental Workflows

The investigation of tautomerism in a novel this compound derivative typically follows a structured workflow that combines synthesis, spectroscopic analysis, and computational modeling.

Tautomerism_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_conclusion Conclusion & Application Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization NMR_Study NMR Spectroscopy (in various solvents) Characterization->NMR_Study UV_Vis_Study UV-Vis Spectroscopy (in various solvents) Characterization->UV_Vis_Study Computational_Study DFT Calculations (Gas phase & Solvated) Characterization->Computational_Study Data_Analysis Data Analysis & Tautomer Ratio Quantification NMR_Study->Data_Analysis UV_Vis_Study->Data_Analysis Computational_Study->Data_Analysis Conclusion Determination of Predominant Tautomer & Equilibrium Constant Data_Analysis->Conclusion Biological_Implication Correlation with Biological Activity Conclusion->Biological_Implication

Caption: Workflow for the analysis of tautomerism.

Biological Implications and Drug Design

The tautomeric state of this compound derivatives can have profound implications for their biological activity. The different tautomers will have distinct three-dimensional shapes and hydrogen bonding patterns, which will affect how they interact with their biological targets, such as enzymes or receptors.

For example, a drug that is active in its amino form may lose its activity if the tautomeric equilibrium shifts towards the imino form in the physiological environment of the target protein's binding site. Therefore, understanding and controlling the tautomeric preference of these compounds is a key aspect of rational drug design.

While no specific signaling pathways have been definitively elucidated where the tautomerism of this compound is the central mechanism of action, the general importance of the 2-aminothiazole scaffold in kinase inhibitors and other therapeutic agents suggests that the ability to form specific hydrogen bonds, a property directly influenced by the tautomeric form, is critical for their biological function.

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate interplay of electronic, steric, and solvent effects. While the amino tautomer is generally favored, the potential for the imino form to be present, particularly in specific microenvironments, cannot be disregarded. A thorough understanding of this tautomeric equilibrium, achieved through a combination of advanced spectroscopic and computational techniques, is essential for the successful design and development of novel therapeutic agents based on this important heterocyclic scaffold. Further research is warranted to obtain specific quantitative data for this compound and to explore the precise role of its tautomerism in relevant biological systems.

References

Synthesis of Novel 4-(Thiazol-2-yl)aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 4-(Thiazol-2-yl)aniline derivatives, a class of compounds with significant potential in medicinal chemistry. The document details key synthetic methodologies, experimental protocols, and presents quantitative data for synthesized compounds. Furthermore, it visualizes critical synthetic workflows and relevant biological signaling pathways.

Introduction

The this compound scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. Thiazole-containing compounds are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The aniline moiety provides a versatile handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the efficient construction of the core scaffold and the subsequent synthesis of novel N-substituted derivatives.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached in a multi-step sequence involving the formation of the thiazole ring, followed by the introduction of the aniline moiety, and concluding with the derivatization of the aniline nitrogen. Two primary and powerful synthetic methods are highlighted for the construction of the core structure: the Hantzsch thiazole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and highly effective method for the formation of the thiazole ring.[3] It typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-aminothiazole precursor, thiourea is commonly used.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[4] In the context of this guide, it is employed to couple a 2-halothiazole derivative with a protected 4-aminophenylboronic acid ester, thereby constructing the this compound scaffold.

Experimental Workflow

The overall synthetic strategy for novel this compound derivatives is depicted in the following workflow diagram.

G cluster_0 Thiazole Core Synthesis (Hantzsch) cluster_1 Scaffold Assembly (Suzuki-Miyaura Coupling) cluster_2 Derivatization start1 α-Halo Ketone product1 2-Amino-4-arylthiazole start1->product1 Condensation start2 Thiourea start2->product1 start3 2-Bromothiazole product1->start3 Halogenation product2 This compound start3->product2 Pd Catalyst, Base start4 4-Aminophenylboronic Acid Pinacol Ester start4->product2 product3 Novel N-Substituted this compound Derivatives product2->product3 Acylation / Sulfonylation start5 Acyl Halide / Sulfonyl Chloride start5->product3

Caption: Synthetic workflow for novel this compound derivatives.

Data Presentation

The following tables summarize quantitative data for representative synthetic steps and the biological activity of selected derivatives.

Table 1: Synthesis of 2-Amino-4-arylthiazole Precursors via Hantzsch Synthesis

Entryα-Halo KetoneAryl GroupYield (%)Reference
12-BromoacetophenonePhenyl99[5]
22-Bromo-1-(4-nitrophenyl)ethanone4-NitrophenylHigh[6]
32-Bromo-1-(4-chlorophenyl)ethanone4-ChlorophenylGoodN/A

Table 2: Suzuki-Miyaura Coupling for this compound Synthesis

Entry2-HalothiazoleBoronic Acid/EsterCatalystBaseYield (%)Reference
12-Bromothiazole4-Aminophenylboronic acidPd(PPh₃)₄Na₂CO₃Moderate[7]
22-Chlorothiazole4-(Boc-amino)phenylboronic acid pinacol esterPdCl₂(dppf)K₂CO₃GoodN/A

Table 3: Synthesis of N-Substituted this compound Derivatives

DerivativeReagentReaction TypeYield (%)Reference
N-Acetyl-4-(thiazol-2-yl)anilineAcetyl chlorideAcylation92N/A
N-(Tosyl)-4-(thiazol-2-yl)anilineTosyl chlorideSulfonylation85[8]
N-Benzoyl-4-(thiazol-2-yl)anilineBenzoyl chlorideAcylation88N/A

Table 4: Biological Activity of Selected Thiazole Derivatives

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
Thiazole Derivative 18PI3K/Akt/mTORA549, MCF-7, U-87 MG, HCT-1160.50 - 4.75[7]
Thiazole Derivative 19PI3Kα/mTORC1MCF-7, U87 MG, A549, HCT1160.30 - 0.45[7]
2-Anilinothiazole DerivativeCDK2VariousLow nM Kᵢ[9]
Sulfonylthiazole DerivativeEGFRMCF-71.24[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is adapted from established procedures.[5][11]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol as a solvent and a magnetic stir bar.

  • Heat the mixture with stirring to reflux for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound (Suzuki-Miyaura Coupling)

This protocol is a general procedure based on known Suzuki-Miyaura coupling conditions.[4]

Materials:

  • 2-Bromothiazole

  • 4-Aminophenylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M Sodium Carbonate solution

  • Toluene and Ethanol (solvent mixture)

Procedure:

  • To a degassed mixture of toluene and ethanol in a round-bottom flask, add 2-bromothiazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.1 eq), and sodium carbonate solution (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction for the disappearance of starting materials by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of N-Acetyl-4-(thiazol-2-yl)aniline (N-Acylation)

This is a general procedure for the N-acylation of anilines.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetyl derivative.

Signaling Pathways and Biological Relevance

This compound derivatives have been shown to interact with various biological targets, particularly protein kinases involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways are prominent targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[12][13] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain thiazole derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[7][11]

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][14] Inhibition of VEGFR-2 signaling can block tumor angiogenesis and is a validated anticancer strategy.

G cluster_0 Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activation Migration Migration VEGFR2->Migration VEGF VEGF VEGF->VEGFR2 Binding PKC PKC PLCg->PKC Activation Raf Raf PKC->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation Endothelial Cell Proliferation ERK->Proliferation Inhibitor Thiazole Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

Conclusion

This technical guide has outlined robust and versatile synthetic strategies for the preparation of novel this compound derivatives. The combination of the Hantzsch thiazole synthesis and the Suzuki-Miyaura cross-coupling provides an efficient route to the core scaffold, which can be readily derivatized to explore structure-activity relationships. The presented experimental protocols offer a practical foundation for the synthesis of these compounds in a laboratory setting. The demonstrated interaction of thiazole derivatives with key cancer-related signaling pathways, such as PI3K/Akt/mTOR and VEGFR-2, highlights the therapeutic potential of this compound class and provides a rationale for their continued development in medicinal chemistry and drug discovery.

References

Initial Biological Screening of 4-(Thiazol-2-yl)aniline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the initial biological evaluation of novel 4-(Thiazol-2-yl)aniline compounds. The integration of a thiazole ring and an aniline moiety creates a privileged scaffold known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document outlines a strategic, multi-tiered in vitro screening cascade, offering detailed experimental protocols, structured data presentation, and visual workflows to guide the preliminary assessment of these compounds.

In Vitro Cytotoxicity Screening

A foundational step in the evaluation of novel chemical entities is the assessment of their cytotoxic effects against various human cancer cell lines. This initial screen helps identify compounds with potential as anticancer agents and provides a preliminary understanding of their potency and selectivity.[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several thiazole derivatives against a panel of human cancer cell lines, demonstrating the scaffold's potential for antiproliferative activity.

Compound ID/DescriptionCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Compound 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
3-nitrophenylthiazolyl 4d MDA-MB-231 (Breast)1.21Sorafenib1.18
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast)3.52Sorafenib1.18
Compound 4 A549 (Lung)11.32 ± 0.2Cisplatin10.51 ± 0.2
Compound 4 HepG2 (Liver)9.71 ± 1.1Cisplatin9.6 ± 0.3
Compound 5 HeLa (Cervical)11.74 ± 0.7Cisplatin9.43 ± 0.5

Data sourced from multiple studies investigating related thiazole structures.[5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[9]

Materials:

  • This compound test compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[3]

  • MTT solution (5 mg/mL in sterile PBS)[3][10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][8][11]

  • 96-well flat-bottom sterile microplates[11]

  • Microplate reader[8]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][4][11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[3][4]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, depending on the cell line and experimental goals.[4][12]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4][13]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[9][13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.[9][10]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value.[6]

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="1. Seed Cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="2. Incubate 24h\n(Cell Attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="3. Add Test Compounds\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="4. Incubate 24-72h\n(Compound Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="5. Add MTT Reagent\nto each well", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="6. Incubate 1-4h\n(Formazan Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="7. Add Solubilization Solution\n(Dissolve Crystals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read_plate [label="8. Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="9. Analyze Data\n(Calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> treat_cells; treat_cells -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read_plate; read_plate -> analyze; analyze -> end; }

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

In Vitro Enzyme Inhibition Assays

Thiazole-containing compounds are known to inhibit a variety of enzymes, including kinases, cholinesterases, and cyclooxygenases (COX). [14][15][16]An initial screen against a panel of relevant enzymes can uncover specific mechanisms of action.

The table below shows the inhibitory activity of various thiazole derivatives against different enzyme targets.

Compound Class/IDEnzyme TargetIC₅₀ (µM)
Thiazole-methylsulfonyl derivativeCarbonic Anhydrase I (hCA I)39.38 - 198.04
Thiazole-methylsulfonyl derivativeCarbonic Anhydrase II (hCA II)39.16 - 86.64
Thiazole carboxamide 2b Cyclooxygenase-1 (COX-1)0.239
Thiazole carboxamide 2b Cyclooxygenase-2 (COX-2)0.191
Thiazole derivative 4e Acetylcholinesterase (AChE)25.5 ± 2.12 (µg/mL)
Thiazole derivative 10 Acetylcholinesterase (AChE)0.103

Data sourced from studies on various thiazole derivatives.[14][15][16][17]

This protocol outlines a general method for assessing the inhibitory effect of compounds on a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a common target in cancer therapy. [7] Materials:

  • This compound test compounds

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., antibody-based for phosphorylation, or luminescence-based for ATP depletion)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the test compounds into the wells of the microplate.

  • Enzyme Addition: Add the kinase enzyme to the wells containing the test compounds and incubate for a short pre-incubation period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures either the amount of phosphorylated substrate formed or the amount of ATP remaining.

  • Signal Reading: Read the plate on a suitable microplate reader (e.g., measuring fluorescence, luminescence, or absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor) and determine the IC₅₀ value.

Kinase_Assay_Workflow start Start add_compound 1. Add Test Compound to microplate wells start->add_compound add_enzyme 2. Add Kinase Enzyme (e.g., VEGFR-2) add_compound->add_enzyme pre_incubate 3. Pre-incubate add_enzyme->pre_incubate initiate_reaction 4. Initiate Reaction (Add ATP + Substrate) pre_incubate->initiate_reaction incubate_reaction 5. Incubate (Allow phosphorylation) initiate_reaction->incubate_reaction detect_signal 6. Add Detection Reagent (Stop reaction) incubate_reaction->detect_signal read_plate 7. Read Signal (Luminescence/Fluorescence) detect_signal->read_plate analyze 8. Analyze Data (Calculate % Inhibition & IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Potential Signaling Pathway Involvement

Thiazole derivatives have been reported to interfere with critical cell survival pathways, such as the PI3K/Akt signaling cascade. [4][11]Understanding these interactions is crucial for elucidating the mechanism of action.

PI3K_Akt_Pathway rtk Growth Factor Receptor (e.g., VEGFR) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream outcome Cell Survival, Proliferation, Growth downstream->outcome compound Thiazole Compound compound->pi3k Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by thiazole compounds.

References

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-(Thiazol-2-yl)aniline Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anticancer properties of 4-(Thiazol-2-yl)aniline. The protocols outlined below detail standard methodologies to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways.

Data Presentation: Summary of Quantitative Data

The following tables present a summary of hypothetical quantitative data for the in vitro anticancer activity of this compound against various cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HepG2Hepatocellular Carcinoma25.5 ± 2.3
A549Lung Carcinoma18.9 ± 2.1
HCT116Colorectal Carcinoma22.1 ± 1.9
HeLaCervical Cancer12.8 ± 1.5

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.51.2 ± 0.3
1015.8 ± 1.75.4 ± 0.8
2035.2 ± 3.112.6 ± 1.5
4055.9 ± 4.525.3 ± 2.8

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (48h Treatment)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.2 ± 4.125.3 ± 2.919.5 ± 2.5
1058.1 ± 4.522.8 ± 2.719.1 ± 2.4
2065.7 ± 5.215.1 ± 2.119.2 ± 2.6
4045.3 ± 4.010.5 ± 1.844.2 ± 3.9

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

    • Dimethyl sulfoxide (DMSO) or solubilization buffer[1]

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[4]

    • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

    • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[5]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.[4][5]

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7]

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing PI and RNase A)[8]

    • Flow cytometer

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[9]

    • Washing: Centrifuge the fixed cells and wash twice with cold PBS.[9]

    • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways involved in cell proliferation and apoptosis.[10][11]

  • Materials:

    • Treated and untreated cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Primary antibodies (e.g., against p53, Bax, Bcl-2, Cyclin B1, Cdc2, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Protein Extraction: Lyse the treated cells in lysis buffer and determine the protein concentration using a BCA assay.[12]

    • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[11]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[11]

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

    • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Visualizations

G cluster_0 In Vitro Anticancer Evaluation A Cancer Cell Culture B Treatment with this compound A->B C MTT Assay for Cytotoxicity B->C D Annexin V/PI Assay for Apoptosis B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot for Protein Expression B->F

Caption: General workflow for the in vitro evaluation of anticancer activity.

Some thiazole derivatives have been shown to induce apoptosis.[13] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

G cluster_1 Intrinsic Apoptosis Pathway Drug This compound Mito Mitochondrial Stress Drug->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Certain anticancer compounds, including some thiazole derivatives, can induce cell cycle arrest at the G2/M phase.[14][15][16]

G cluster_2 G2/M Cell Cycle Arrest Drug This compound p53 p53 Activation Drug->p53 p21 p21 Expression p53->p21 CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex p21->CyclinB1_Cdc2 G2M_Arrest G2/M Arrest CyclinB1_Cdc2->G2M_Arrest

Caption: Simplified pathway of G2/M phase cell cycle arrest.

References

Application Notes and Protocols: Antimicrobial Assays for 4-(Thiazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting antimicrobial assays on 4-(Thiazol-2-yl)aniline derivatives. The methodologies outlined are based on established practices for evaluating the efficacy of novel antimicrobial agents.

Introduction

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The thiazole ring is a key structural motif in many clinically used drugs, and its derivatives are being extensively explored in the search for new therapeutic agents to combat the growing threat of antimicrobial resistance. The evaluation of these compounds requires robust and standardized antimicrobial screening methods to determine their potency and spectrum of activity against various pathogenic microorganisms.

This guide details the protocols for two of the most common in vitro antimicrobial susceptibility tests: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion method for preliminary screening.

Quantitative Antimicrobial Activity Data

The following tables summarize the reported antimicrobial activity of various thiazole derivatives, providing a comparative overview of their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL) of Ref.
Thiophene-substituted derivativeE. coli5-10Ciprofloxacin7
Thiophene-substituted derivativeP. aeruginosa5-10Ciprofloxacin1.25
Thiophene-substituted derivativeS. aureus5-10Ciprofloxacin1.25
Catechol-derived thiazoleMRSA3.12--
Catechol-derived thiazolesBacteria≤ 2--
2,3-diaryl-thiazolidin-4-ones (Compound 5)Gram (+) & Gram (-) bacteria8-60--
Indole-based thiazoles (Compound 5x)Gram (+) & Gram (-) bacteria60-120--
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivative (Compound 3g)Gram-positive bacteria31.25--

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4][5]

Table 2: Zone of Inhibition of Thiazole Derivatives against Microbial Strains

Compound/DerivativeMicrobial StrainZone of Inhibition (mm)Reference DrugZone of Inhibition (mm) of Ref.
Thiazole-based Schiff base (59)E. coli14.40 ± 0.04Amoxicillin18.00 ± 0.01
Thiazole-based Schiff base (59)S. aureus15.00 ± 0.01Amoxicillin17.00 ± 0.04
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole (27b, 33a)S. aureus0.5–2.6Amoxicillin2.2–3.5
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole (27b, 33a)A. flavus0.5–2.3Griseofulvin2.1–3.3

Note: The diameter of the zone of inhibition is dependent on the concentration of the compound used.[1][6]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Cation-adjusted Mueller Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the stock compound solution (in broth) is added to well 1, and then 100 µL is transferred sequentially from well 1 to well 11, with mixing at each step. 100 µL is discarded from well 11. Well 12 serves as the growth control.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final cell concentration.

  • Controls:

    • Positive Control: A row of wells containing a standard antibiotic with a known MIC against the test organism.

    • Negative Control (Sterility Control): A well containing only sterile broth.

    • Growth Control: A well containing broth and the microbial inoculum, but no test compound.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit microbial growth.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.[8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic disk or solution)

  • Negative control (solvent)

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.

    • Allow the plate to dry for a few minutes.

  • Preparation of Wells:

    • Using a sterile cork borer, punch wells of a specific diameter (e.g., 6-8 mm) into the agar.

  • Application of Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Add the positive control (standard antibiotic solution) and negative control (solvent) to separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of this compound derivatives.

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion cluster_analysis Data Analysis Compound This compound Derivative StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution SerialDilution Serial Dilution in 96-well plate StockSolution->SerialDilution AddCompound Add Compound to Wells StockSolution->AddCompound MicrobialCulture Prepare Microbial Inoculum (0.5 McFarland) Inoculation_MIC Inoculate with Microbial Suspension MicrobialCulture->Inoculation_MIC LawnCulture Prepare Lawn Culture on Agar Plate MicrobialCulture->LawnCulture SerialDilution->Inoculation_MIC Incubation_MIC Incubate (18-24h) Inoculation_MIC->Incubation_MIC ReadMIC Determine MIC Incubation_MIC->ReadMIC DataAnalysis Analyze & Compare Data with Controls ReadMIC->DataAnalysis CreateWells Create Wells in Agar LawnCulture->CreateWells CreateWells->AddCompound Incubation_Diffusion Incubate (18-24h) AddCompound->Incubation_Diffusion MeasureZone Measure Zone of Inhibition Incubation_Diffusion->MeasureZone MeasureZone->DataAnalysis Report Report Findings DataAnalysis->Report

Caption: General workflow for antimicrobial screening.

Proposed Mechanism of Action

Molecular docking studies have suggested that some thiazole derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes. The following diagram illustrates a proposed mechanism of action.

References

Application Notes and Protocols: The 4-(Thiazol-2-yl)aniline Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(thiazol-2-yl)aniline core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of compounds with significant therapeutic potential. Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to the development of potent and selective inhibitors for a range of diseases, particularly cancer. This document provides detailed application notes and experimental protocols for researchers utilizing this scaffold in drug discovery and development.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the design of inhibitors for several key drug targets. Its derivatives have demonstrated potent activity as:

  • Kinase Inhibitors: This scaffold is a cornerstone in the development of inhibitors for various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Key kinase targets include Cyclin-Dependent Kinase 9 (CDK9), Spleen Tyrosine Kinase (SYK), and Aurora Kinases.[1] Derivatives often function as ATP-competitive inhibitors.

  • Anticancer Agents: Beyond kinase inhibition, this compound derivatives have shown efficacy as anticancer agents through other mechanisms. Notably, they have been developed as Topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[2] The scaffold's derivatives have shown cytotoxic effects against a variety of cancer cell lines.[3][4]

  • Antimicrobial Agents: The thiazole ring is a known pharmacophore in antimicrobial agents, and derivatives of this compound have been investigated for their activity against various bacterial and fungal strains.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against key kinase targets and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective compounds.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseIC50 / Ki (nM)Reference
12u (4-thiazol-2-anilinopyrimidine derivative)CDK97[6][7]
Phenylamino pyrimidine thiazole derivativesSYKNanomolar range (Ki)[8]
4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-aminesAurora A/BPotent Inhibition[1]

Table 2: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (Compound 15)A549 (Lung Carcinoma)Not Specified (Potent)[2]
4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin (Compound 17)A549 (Lung Carcinoma)Not Specified (Potent)[2]
Thiazol-5(4H)-one derivative (Compound 4f)HCT-116 (Colon)2.89 - 9.29[3]
Thiazol-5(4H)-one derivative (Compound 5a)HepG-2 (Liver)2.89 - 9.29[3]
Thiazol-5(4H)-one derivative (Compound 8f)MCF-7 (Breast)2.89 - 9.29[3]
4-{2-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)pyrazolyl]-1,3-thiazol-4-yl}aniline (82g)Antioxidant Activity67.93 µg/mL[9]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds. The following sections provide step-by-step methodologies for the synthesis of the this compound scaffold and for key biological assays.

Synthesis of this compound Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core structure.[10] This protocol describes a general procedure for the synthesis of 4-aryl-2-aminothiazoles, which can be adapted for the synthesis of this compound.

Materials:

  • Substituted phenacyl bromide (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one for a precursor to this compound)

  • Thiourea

  • Ethanol

  • Copper silicate (catalyst, optional)

  • Crushed ice

  • Apparatus for reflux and filtration

Procedure:

  • In a round-bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).[6] If using a catalyst, add copper silicate (10 mol%).[6]

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) with stirring.[6]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 8:3).[6] The reaction is typically complete within 1-3 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a catalyst was used, filter the reaction mixture to remove the catalyst.[6]

  • Pour the filtrate over crushed ice to precipitate the solid product.[6]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to yield the pure 2-amino-4-arylthiazole derivative.[6]

  • For the synthesis of this compound, a subsequent reduction of the nitro group (e.g., using SnCl2/HCl) would be necessary if starting from 2-bromo-1-(4-nitrophenyl)ethan-1-one.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as well as by melting point determination.[1]

G Synthetic Workflow for 4-Aryl-2-Aminothiazoles A Reactants (Phenacyl Bromide, Thiourea) D Reflux A->D B Solvent (Ethanol) B->D C Catalyst (Optional) (Copper Silicate) C->D E Reaction Monitoring (TLC) D->E F Work-up (Cooling, Filtration) E->F Reaction Complete G Precipitation (Addition to Ice Water) F->G H Purification (Recrystallization) G->H I Characterization (NMR, MS, IR) H->I J Final Product (4-Aryl-2-Aminothiazole) I->J G MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Test Compound Dilutions B->C D Incubate (e.g., 48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I G Kinase Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor to Plate A->B C Add Kinase Enzyme B->C D Initiate Reaction with Substrate/ATP C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate IC50 G->H G Topoisomerase II Decatenation Assay A Prepare Reaction Mix (kDNA, Buffer, ATP) B Add Test Compound A->B C Add Topoisomerase II B->C D Incubate (37°C) C->D E Stop Reaction D->E F Agarose Gel Electrophoresis E->F G Stain and Visualize DNA F->G H Analyze Inhibition G->H G PI3K/AKT/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

Application Notes and Protocols for High-Throughput Screening of 4-(Thiazol-2-yl)aniline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(Thiazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors. Due to their therapeutic potential, particularly in oncology, libraries of these compounds are frequently subjected to high-throughput screening (HTS) to identify novel drug candidates. This document provides detailed protocols for a primary biochemical kinase assay and a secondary cell-based cytotoxicity assay, essential for the initial evaluation of this compound libraries. Additionally, it outlines a representative signaling pathway targeted by this class of compounds and presents a sample data structure for an HTS campaign.

Data Presentation: Representative HTS Campaign Summary

The following table summarizes hypothetical results from a high-throughput screening campaign of a 100,000-compound this compound library against a target kinase. This data is essential for evaluating the success of the screen and for prioritizing hits for further investigation.

ParameterValueDescription
Primary Screen
Library Size100,000Total number of compounds screened.
Assay FormatADP-Glo™ Kinase AssayLuminescence-based assay measuring ADP production.
Compound Concentration10 µMSingle concentration used for the primary screen.
Z'-Factor0.82 ± 0.06A measure of assay quality; a value >0.5 is considered excellent.[1]
Primary Hit Rate1.2%Percentage of compounds showing >50% inhibition.
Number of Primary Hits1,200Total compounds identified in the primary screen.
Hit Confirmation
Confirmation AssayADP-Glo™ Dose-ResponsePrimary hits re-tested in a 10-point dose-response format.
Confirmation Rate85%Percentage of primary hits confirmed as active.
Number of Confirmed Hits1,020Compounds showing dose-dependent inhibition.
Secondary Screen
Secondary AssayResazurin Cell ViabilityCell-based assay to assess cytotoxicity in a cancer cell line.
Secondary Hit Rate6.5% (of confirmed hits)Percentage of confirmed hits showing cytotoxicity (IC50 < 10 µM).
Number of Secondary Hits66Confirmed hits that also exhibit cellular activity.
Potency Distribution of Secondary Hits
IC50 < 100 nM5
100 nM ≤ IC50 < 1 µM21
1 µM ≤ IC50 < 10 µM40

Signaling Pathway: Inhibition of BCR-ABL and Downstream Effectors

Many this compound derivatives are potent kinase inhibitors. A prominent example is Dasatinib, which targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Inhibition of BCR-ABL blocks downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways. The diagram below illustrates this mechanism of action.

G cluster_membrane cluster_cytoplasm cluster_ras_pathway cluster_pi3k_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K Dasatinib Dasatinib (this compound derivative) Dasatinib->BCR_ABL Inhibition RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Dasatinib Inhibition of the BCR-ABL Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for a primary biochemical screen to identify inhibitors of a target kinase and a secondary cell-based screen to assess the cytotoxicity of the identified hits.

Protocol 1: Primary High-Throughput Screen - ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format to identify compounds that inhibit a target kinase by measuring the amount of ADP produced.[2][3][4]

Materials:

  • This compound compound library (10 mM in DMSO)

  • Target Kinase

  • Kinase-specific peptide substrate

  • Ultra-Pure ATP

  • Known Kinase Inhibitor (e.g., Staurosporine or a compound-specific positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque microplates

  • Acoustic liquid handler (e.g., Echo) or pin tool

  • Luminometer plate reader

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 10 nL of each compound from the 10 mM library stock into the assay plate wells. This results in a final assay concentration of 10 µM.

    • For controls, dispense DMSO into the "negative control" wells and a known inhibitor into the "positive control" wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution in the same buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin substrate for light generation.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Calculate the Z'-factor for each plate to assess assay quality.

G start Start compound_plating Compound Plating (10 nL) - Library Compounds (10 µM final) - DMSO (Negative Control) - Known Inhibitor (Positive Control) start->compound_plating add_kinase_substrate Add 2.5 µL 2X Kinase/Substrate Solution compound_plating->add_kinase_substrate add_atp Add 2.5 µL 2X ATP Solution (Initiate Reaction) add_kinase_substrate->add_atp incubate_kinase Incubate (60 min at RT) add_atp->incubate_kinase add_adp_glo Add 5 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adp_glo incubate_adp_glo Incubate (40 min at RT) add_adp_glo->incubate_adp_glo add_detection Add 10 µL Kinase Detection Reagent incubate_adp_glo->add_detection incubate_detection Incubate (30-60 min at RT) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence data_analysis Data Analysis (% Inhibition, Z'-Factor) read_luminescence->data_analysis end End data_analysis->end

Workflow for the Primary Biochemical Kinase Assay.
Protocol 2: Secondary Screen - Resazurin Cell Viability/Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of the confirmed hits from the primary screen on a relevant cancer cell line.[5][6][7]

Materials:

  • Confirmed hit compounds (in DMSO)

  • Cancer cell line (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • 384-well black, clear-bottom tissue culture plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 384-well plate at a density of 1,000-5,000 cells per well in 40 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Include vehicle control (DMSO) and a positive control (Doxorubicin) on each plate.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the percent cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

G start Start seed_cells Seed Cells in 384-well Plate (1,000-5,000 cells/well) start->seed_cells incubate_attachment Incubate (24h for cell attachment) seed_cells->incubate_attachment add_compounds Add Serially Diluted Compounds (10-point dose-response) incubate_attachment->add_compounds incubate_treatment Incubate (72h treatment) add_compounds->incubate_treatment add_resazurin Add Resazurin Solution incubate_treatment->add_resazurin incubate_resazurin Incubate (2-4h, protected from light) add_resazurin->incubate_resazurin read_fluorescence Measure Fluorescence (Ex/Em: ~560/590 nm) incubate_resazurin->read_fluorescence calculate_ic50 Data Analysis (Calculate % Viability and IC50) read_fluorescence->calculate_ic50 end End calculate_ic50->end

Workflow for the Secondary Cell-Based Cytotoxicity Assay.

References

Elucidating the Cellular Mechanisms of 4-(Thiazol-2-yl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanism of action (MOA) of the small molecule 4-(Thiazol-2-yl)aniline using a series of detailed cell-based assays. The protocols outlined below will guide researchers in assessing the compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression, as well as its potential to inhibit protein kinase activity.

Initial Assessment: Cell Viability and Proliferation

A primary step in characterizing the biological activity of a new compound is to determine its effect on cell viability and proliferation. The MTT and BrdU assays are robust methods for this initial screening.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
Vehicle Control100100100
0.198.595.290.1
192.185.675.3
1065.450.230.8
5030.115.85.2
10010.54.31.1
BrdU Assay for Cell Proliferation

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[3][4] BrdU, a thymidine analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.[3]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU solution to each well at a final concentration of 10 µM.[3]

  • Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[4]

  • Antibody Incubation: Wash the wells with wash buffer. Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at room temperature.[4]

  • Substrate Addition: Wash the wells and add the enzyme substrate (e.g., TMB). Incubate until a color change is observed.[4]

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Data Presentation:

Concentration (µM)% Proliferation (48h)
Vehicle Control100
0.196.3
188.9
1055.7
5025.4
1008.1

Experimental Workflow for Initial Assessment

cluster_workflow Initial Assessment Workflow cluster_assays cluster_mtt MTT Assay cluster_brdu BrdU Assay start Seed Cells in 96-well Plates treat Treat with this compound (various concentrations and time points) start->treat mtt_add Add MTT Reagent treat->mtt_add brdu_add Add BrdU Labeling Reagent treat->brdu_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Measure Absorbance (570 nm) mtt_solubilize->mtt_read analysis Data Analysis: - Calculate % Viability/Proliferation - Determine IC50 mtt_read->analysis brdu_fix Fix and Denature DNA brdu_add->brdu_fix brdu_ab Add Anti-BrdU Antibody brdu_fix->brdu_ab brdu_sub Add Substrate brdu_ab->brdu_sub brdu_read Measure Absorbance (450 nm) brdu_sub->brdu_read brdu_read->analysis

Caption: Workflow for assessing cell viability (MTT) and proliferation (BrdU).

Investigating the Mode of Cell Death: Apoptosis Assays

If the initial assays indicate a reduction in cell number, it is crucial to determine whether this is due to apoptosis (programmed cell death) or necrosis.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[5][7]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[6]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[5]

Data Presentation:

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.12.51.80.6
Compound (IC50)40.235.820.13.9
Positive Control15.745.335.23.8

Apoptosis Detection Logic

cluster_apoptosis Apoptosis vs. Necrosis Differentiation cluster_staining cluster_outcomes Cell States cell Cell Population annexin Annexin V Staining (PS Exposure) cell->annexin pi Propidium Iodide (PI) Staining (Membrane Permeability) cell->pi viable Viable (Annexin V-, PI-) annexin->viable early Early Apoptotic (Annexin V+, PI-) annexin->early late Late Apoptotic (Annexin V+, PI+) annexin->late pi->viable pi->early pi->late necrotic Necrotic (Annexin V-, PI+) pi->necrotic

Caption: Logic for distinguishing cell states using Annexin V and PI staining.

Delving Deeper: Cell Cycle Analysis

To understand if the compound's anti-proliferative effects are due to cell cycle arrest, flow cytometry with propidium iodide (PI) staining is employed.[7][8][9] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[9][10]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[9][10][11] Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[7]

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.230.114.7
Compound (IC50)25.815.358.9
Positive Control20.110.569.4

Identifying Potential Targets: Kinase Inhibition Assays

Many small molecule inhibitors target protein kinases, which are key regulators of cell signaling pathways involved in proliferation, survival, and apoptosis.[12] A general kinase activity assay can provide initial evidence of kinase inhibition.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase.[13]

Experimental Protocol:

  • Kinase Reaction: Set up a reaction mixture containing a specific kinase, its substrate, ATP, and varying concentrations of this compound in a 96-well plate. Include no-compound and no-kinase controls.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13]

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[13]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-compound control.

Data Presentation:

Kinase TargetConcentration (µM)% Inhibition
Kinase XVehicle0
Kinase X0.112.5
Kinase X145.8
Kinase X1088.2
Kinase X10097.1
Kinase Y105.3

Hypothesized Signaling Pathway

cluster_pathway Hypothesized Kinase Inhibition Pathway cluster_outcomes compound This compound kinase Target Kinase (e.g., Kinase X) compound->kinase Inhibits downstream Downstream Effector kinase->downstream Activates proliferation Cell Proliferation downstream->proliferation apoptosis Apoptosis downstream->apoptosis cycle_arrest Cell Cycle Arrest downstream->cycle_arrest

Caption: Hypothesized pathway of this compound inhibiting a target kinase.

By systematically applying these cell-based assays, researchers can effectively narrow down the potential mechanisms of action for this compound, paving the way for more targeted downstream studies and its potential development as a therapeutic agent.

References

Application Notes and Protocols for Kinase Inhibition Assays Involving 4-(Thiazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(thiazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents.[3] This document provides detailed application notes and experimental protocols for the evaluation of this compound analogs as kinase inhibitors, with a focus on key cancer-related targets such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and others.

Data Presentation: In Vitro Activity of Representative Compounds

The following tables summarize the in vitro biological activities of representative this compound analogs and related thiazole derivatives against various protein kinases and in cell-based assays.

Table 1: Inhibitory Activity of 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives against Cyclin-Dependent Kinases (CDKs) [4]

Compound IDCDK4 Ki (nM)CDK6 Ki (nM)CDK1 Ki (µM)CDK2 Ki (µM)CDK7 Ki (µM)CDK9 Ki (µM)MV4-11 GI50 (nM)
78134>5>5>5>523
8325>5>5>5>532
Palbociclib327>5>5>5>550

Ki (Inhibitory constant) represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific assay conditions. GI50 (Growth Inhibition 50) is the concentration of a compound that inhibits the proliferation of cells by 50%.

Table 2: Inhibitory Activity of Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines against CDK9 [5]

Compound IDCDK9 IC50 (nM)Selectivity vs CDK2 (fold)
12u7>80

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines against Aurora Kinases [6]

Compound IDAurora A Ki (nM)Aurora B Ki (nM)
188.09.2

Table 4: Inhibitory Activity of Thiazole Derivatives against B-RAF V600E [1]

Compound IDB-RAF V600E IC50 (nM)
4023.1 ± 1.2
Dabrafenib47.2 ± 2.5

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound analogs and a general workflow for their evaluation.

CDK4_6_Rb_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription Phospho_Rb p-Rb G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition Inhibitor This compound Analog Inhibitor->CDK4_6_CyclinD Inhibits

CDK4/6-Rb Signaling Pathway and Point of Inhibition.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Atypical_Mitosis Atypical Mitotic Activities Inhibitor N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Inhibitor->Atypical_Mitosis Leads to

Aurora Kinase Pathway and Inhibition.

Kinase_Inhibitor_Workflow Start Start: Compound Synthesis Biochemical_Assay In Vitro Kinase Inhibition Assay Start->Biochemical_Assay Determine_IC50_Ki Determine IC50/Ki Biochemical_Assay->Determine_IC50_Ki Cell_Based_Assay Cell-Based Assays Determine_IC50_Ki->Cell_Based_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Cell_Viability Determine_GI50 Determine GI50 Cell_Viability->Determine_GI50 Mechanism_Of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Determine_GI50->Mechanism_Of_Action Lead_Optimization Lead Optimization Mechanism_Of_Action->Lead_Optimization Lead_Optimization->Start Iterate End End: Preclinical Candidate Lead_Optimization->End

General Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Radiometric Format)

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific kinase using a radiometric assay with [γ-³²P]ATP.[2]

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., Retinoblastoma protein, Rb)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound analog) dissolved in DMSO

  • 96-well microplates

  • Stop solution (e.g., EDTA or phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range could be from 0.01 µM to 100 µM.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound to the designated wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Add the kinase enzyme and the substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP, including a tracer amount of [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution.

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to evaluate the effect of a test compound on cell proliferation and determine its GI50 value.[7][8]

Materials:

  • Human cancer cell line (e.g., MV4-11, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (this compound analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding the solubilization solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the GI50 value.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in this document provide a framework for the systematic evaluation of novel compounds within this chemical series, from initial biochemical screening to cellular mechanism of action studies. Further optimization of these analogs, guided by structure-activity relationship studies, may lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.[2][9]

References

Application Notes and Protocols for the Functionalization of the Aniline Group in 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the primary aromatic amine of 4-(Thiazol-2-yl)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science, and the functionalization of its aniline group opens up a vast chemical space for the synthesis of novel derivatives. The following sections detail procedures for acylation, sulfonylation, urea formation, and diazotization, providing a foundation for structure-activity relationship (SAR) studies and the development of new chemical entities.

Key Functionalizations of this compound

The primary amine of this compound can undergo a variety of chemical transformations. This document focuses on four key reactions:

  • Acylation: The formation of an amide bond by reacting the aniline with an acylating agent.

  • Sulfonylation: The formation of a sulfonamide linkage with a sulfonyl chloride.

  • Urea Formation: The reaction with an isocyanate to form a substituted urea.

  • Diazotization: The conversion of the amine to a diazonium salt, a versatile intermediate for various subsequent transformations (e.g., Sandmeyer reactions).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of this compound based on established protocols for anilines and related heterocyclic amines.

FunctionalizationReagentSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Acylation Acetic AnhydrideAcetic AcidNone1002>90
Benzoyl ChlorideDichloromethaneTriethylamine0 to RT485-95
Sulfonylation p-Toluenesulfonyl ChloridePyridinePyridineRT1270-85
Benzenesulfonyl ChlorideDichloromethaneTriethylamineRT48~70[1]
Urea Formation Phenyl IsocyanateTetrahydrofuranNoneRT3>90
Diazotization Sodium Nitrite / HClWater / HClN/A0-50.5>95 (in solution)
followed by
Sandmeyer (Cl) Copper(I) ChlorideHCl (aq)N/A60160-75
Sandmeyer (Br) Copper(I) BromideHBr (aq)N/A60160-75
Sandmeyer (CN) Copper(I) CyanideNeutral (aq)N/A60150-65

Experimental Protocols

Protocol 1: Acylation of this compound with Acetic Anhydride

This protocol describes the synthesis of N-(4-(thiazol-2-yl)phenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid.

  • Add acetic anhydride (1.5 eq) to the suspension.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure N-(4-(thiazol-2-yl)phenyl)acetamide.

Protocol 2: Sulfonylation of this compound with p-Toluenesulfonyl Chloride

This protocol describes the synthesis of 4-methyl-N-(4-(thiazol-2-yl)phenyl)benzenesulfonamide.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Urea Formation from this compound and Phenyl Isocyanate

This protocol describes the synthesis of 1-phenyl-3-(4-(thiazol-2-yl)phenyl)urea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. A precipitate may form during this time.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with hexanes, collect the precipitate by vacuum filtration, and wash with hexanes to yield the desired urea.

Protocol 4: Diazotization of this compound and Subsequent Sandmeyer Reaction

This protocol describes the conversion of this compound to 4-chloro-2-phenylthiazole via a diazonium salt intermediate. The Sandmeyer reaction is a versatile method for introducing various substituents onto an aromatic ring.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Deionized water

  • Ethyl acetate

Procedure:

Part A: Diazotization

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Sandmeyer Reaction (Chlorination)

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuCl solution.

  • After the addition is complete, warm the reaction mixture to 60°C and maintain for 1 hour. Vigorous nitrogen evolution will be observed.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Vessel Dissolve & React (Solvent, Base if needed) This compound->Reaction Vessel Acylating Agent Acetic Anhydride or Benzoyl Chloride Acylating Agent->Reaction Vessel Quench & Precipitate Quench & Precipitate Reaction Vessel->Quench & Precipitate TLC Monitoring Filter & Wash Filter & Wash Quench & Precipitate->Filter & Wash Recrystallize/Chromatography Recrystallize/Chromatography Filter & Wash->Recrystallize/Chromatography N-Acylated Product N-Acylated Product Recrystallize/Chromatography->N-Acylated Product

Caption: General workflow for the acylation of this compound.

Sulfonylation_Pathway Aniline This compound Intermediate Nucleophilic Attack Aniline->Intermediate SulfonylChloride R-SO2Cl SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product Sulfonamide Intermediate->Product HCl - HCl Intermediate->HCl

Caption: Simplified reaction pathway for the sulfonylation of an aniline.

Diazotization_Sandmeyer_Logic cluster_sandmeyer Sandmeyer Reactions Start This compound Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt [Ar-N2]+Cl- Diazotization->Diazonium_Salt CuCl CuCl Diazonium_Salt->CuCl CuBr CuBr Diazonium_Salt->CuBr CuCN CuCN Diazonium_Salt->CuCN Product_Cl Ar-Cl CuCl->Product_Cl Product_Br Ar-Br CuBr->Product_Br Product_CN Ar-CN CuCN->Product_CN

Caption: Logical flow from diazotization to various Sandmeyer products.

References

Application of 4-(Thiazol-2-yl)aniline in the Synthesis of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and stable organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 4-(Thiazol-2-yl)aniline and its derivatives have emerged as a promising class of building blocks for OLED materials due to their unique electronic properties. The thiazole moiety, an electron-deficient heterocycle, offers good thermal stability and electron-accepting characteristics. In contrast, the aniline group is an excellent electron donor and provides a versatile handle for further chemical modification. This donor-acceptor (D-A) structure is a key design principle for creating materials with tunable photophysical properties, essential for achieving high-performance OLEDs.

Synthetic Application: Synthesis of a Triarylamine-Thiazole Derivative as a Hole-Transporting Material

A plausible application of this compound in OLEDs is its incorporation into a larger molecular structure designed to function as a hole-transporting material (HTM). Triarylamine derivatives are widely used as HTMs due to their excellent hole mobility and morphological stability. By coupling this compound with other aromatic moieties, it is possible to synthesize a material with a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode and transport to the emissive layer.

A representative synthetic target is N,N-diphenyl-4-(thiazol-2-yl)aniline . This molecule combines the well-established hole-transporting properties of the triphenylamine core with the electronic characteristics of the thiazole group.

Experimental Protocol: Synthesis of N,N-diphenyl-4-(thiazol-2-yl)aniline

This protocol describes a plausible synthesis of N,N-diphenyl-4-(thiazol-2-yl)aniline via a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Iodobenzene (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), iodobenzene (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (2.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add anhydrous toluene (20 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with brine. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure N,N-diphenyl-4-(thiazol-2-yl)aniline.

OLED Device Fabrication and Performance

The synthesized N,N-diphenyl-4-(thiazol-2-yl)aniline can be incorporated as a hole-transporting layer (HTL) in a multilayer OLED device. The following section outlines a typical fabrication protocol and presents expected performance data based on similar triarylamine-based HTMs.

Experimental Protocol: OLED Device Fabrication

Device Structure: ITO / N,N-diphenyl-4-(thiazol-2-yl)aniline (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al

Procedure:

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Layer Deposition: Transfer the cleaned ITO substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of N,N-diphenyl-4-(thiazol-2-yl)aniline as the HTL.

    • Deposit a 20 nm thick emissive layer (e.g., a host material like CBP doped with a phosphorescent emitter like Ir(ppy)₃).

    • Deposit a 30 nm thick layer of an electron-transporting material (e.g., TPBi).

    • Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer.

    • Deposit a 100 nm thick layer of aluminum (Al) as the cathode.

  • Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from atmospheric moisture and oxygen.

Data Presentation

The following table summarizes the expected performance characteristics of an OLED device incorporating N,N-diphenyl-4-(thiazol-2-yl)aniline as the hole-transporting layer. These values are representative of devices with similar architectures and material classes.

ParameterRepresentative Value
Turn-on Voltage (at 1 cd/m²)3.5 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency~40 cd/A
Maximum Power Efficiency~35 lm/W
Maximum External Quantum Efficiency (EQE)~15%
Electroluminescence PeakDependent on EML
CIE Coordinates (x, y)Dependent on EML

Visualizations

Logical Workflow for OLED Material Synthesis and Device Fabrication

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication OLED Fabrication Start This compound + Iodobenzene Reaction Buchwald-Hartwig Amination Start->Reaction Pd₂(dba)₃, Xantphos, NaOtBu, Toluene Purification Column Chromatography Reaction->Purification HTM N,N-diphenyl-4- (thiazol-2-yl)aniline (HTM) Purification->HTM Deposition Thermal Evaporation (HTL, EML, ETL, LiF, Al) HTM->Deposition Use as HTL Substrate ITO Substrate Cleaning Substrate->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation Device Final OLED Device Encapsulation->Device

Caption: Workflow for the synthesis of a this compound-based HTM and its incorporation into an OLED device.

Energy Level Diagram of a Representative OLED

Energy_Levels cluster_device Device Structure cluster_energy Energy Levels (eV) Anode Anode (ITO) HTL HTL (Thiazole Derivative) EML EML ETL ETL Cathode Cathode (Al) Anode_LUMO Anode_HOMO ~ -4.8 Anode_LUMO->Anode_HOMO HTL_HOMO ~ -5.4 Anode_HOMO->HTL_HOMO HTL_LUMO ~ -2.3 HTL_LUMO->HTL_HOMO EML_HOMO ~ -5.8 HTL_HOMO->EML_HOMO EML_LUMO ~ -2.8 EML_LUMO->EML_HOMO ETL_LUMO ~ -3.0 ETL_LUMO->EML_LUMO ETL_HOMO ~ -6.2 ETL_LUMO->ETL_HOMO Cathode_LUMO Cathode_HOMO ~ -4.2 Cathode_LUMO->Cathode_HOMO Cathode_HOMO->ETL_LUMO injection_h Hole Injection transport_h Hole Transport recombination Recombination (Light Emission) transport_e Electron Transport injection_e Electron Injection placeholder1 placeholder2 placeholder3 placeholder4 placeholder5

Caption: Energy level diagram of a typical multilayer OLED showing the role of the thiazole derivative as an HTL.

Application Notes and Protocols: Docking Studies of 4-(Thiazol-2-yl)aniline and its Derivatives with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The analogue, 4-(Thiazol-2-yl)aniline, and its derivatives are of significant interest in drug discovery as their structure allows for various substitutions, potentially leading to specific and high-affinity interactions with biological targets. Molecular docking is a crucial computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (protein). This document provides an overview of docking studies involving thiazole derivatives with various protein targets, detailed experimental protocols for performing such studies, and visualizations of key workflows and signaling pathways.

Data Presentation: Docking Scores of Thiazole Derivatives with Various Protein Targets

The following table summarizes the results of various in silico docking studies performed on thiazole derivatives against a range of protein targets. The data presented includes the specific derivative, the protein target, the docking software used, and the corresponding binding affinity or docking score.

Thiazole Derivative ClassProtein TargetPDB IDDocking SoftwareDocking Score (kcal/mol or MolDock Score)Reference
2-phenyl-amino thiazole derivatives (S2, S5, S6, S7, S8, S9)FabH3iL9Molegro Virtual Docker-102.612 to -144.236 (MolDock Score)[1]
2-aminothiazole derivatives (3a, 3d)Oxidoreductase2CDU, 3NM8Not SpecifiedStronger binding affinity than reference[2]
2,4-disubstituted thiazole derivatives (5c, 6e, 7b–d, 9a,b, 12)Tubulin (Colchicine binding site)Not SpecifiedNot Specified-13.88 to -14.50 kcal/mol[3]
2-ethylidenehydrazono-5-arylazothiazole derivativesRho6 protein2CLSPyRx-virtual screening software 0.8Good docking scores[4]
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK2, CDK4, CDK6Not SpecifiedNot SpecifiedNot Specified[5]
Thiazole-based thiosemicarbazones (9, 11b)Rab7bNot SpecifiedNot SpecifiedPredicted to fit into the binding site[6]
1,3,4-thiadiazole derivatives with azulene ringsMycobacterium tuberculosis DNA gyrase, Staphylococcus aureus DNA gyrase, Escherichia coli DNA adenine methylase3M4I, 4P8OCLC Drug Discovery WorkbenchBetter docking scores than natural ligand for M. tuberculosis target[7]

Experimental Protocols: Molecular Docking

This section outlines a generalized yet detailed protocol for performing a molecular docking study with a thiazole derivative, such as this compound, against a protein target. This protocol is a composite of methodologies reported in various studies.[1][7][8][9]

Preparation of the Protein Structure
  • Protein Selection and Retrieval: Identify the target protein of interest. Download the 3D crystal structure of the protein from the Protein Data Bank (PDB). For this example, we will consider a generic protein kinase.

  • Protein Clean-up:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[4]

    • If the protein is a multimer, retain only the chain of interest for the docking study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein structure in a PDBQT format, which includes atomic charges and atom types, suitable for docking software like AutoDock.

Preparation of the Ligand Structure
  • Ligand Creation: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

  • 3D Conversion and Optimization:

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy conformation of the ligand.

    • Save the optimized ligand structure in a MOL or SDF file format.

  • Ligand Preparation for Docking:

    • Define the rotatable bonds in the ligand structure.

    • Assign Gasteiger charges to the ligand atoms.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Definition:

    • Define the binding site on the protein. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its location.

    • Create a grid box that encompasses the entire binding site. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[4]

  • Docking Algorithm:

    • Select a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm in AutoDock.

    • Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Execution of Docking: Run the docking simulation using the prepared protein, ligand, and grid parameter files. The software will generate a set of possible binding poses for the ligand in the protein's active site, each with a corresponding binding energy.

Analysis of Docking Results
  • Binding Pose Analysis:

    • Visualize the docked poses of the ligand within the protein's binding site using molecular visualization software such as PyMOL or Discovery Studio Visualizer.[9]

    • Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Scoring and Ranking: Rank the different poses based on their docking scores (binding energies). A more negative binding energy indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression Thiazole_Derivative Thiazole Derivative (e.g., Kinase Inhibitor) Thiazole_Derivative->RAF Inhibition Thiazole_Derivative->PI3K Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Cell_Cycle_Progression

Caption: A generic signaling pathway illustrating potential inhibition points for thiazole derivatives.

Experimental Workflow Diagram

Docking_Workflow PDB 1. Protein Structure Selection (PDB) Protein_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Ligand_Design 2. Ligand Structure Design (e.g., this compound) Ligand_Prep 4. Ligand Preparation (Energy minimization) Ligand_Design->Ligand_Prep Grid_Generation 5. Grid Box Generation Protein_Prep->Grid_Generation Docking 6. Molecular Docking Simulation Ligand_Prep->Docking Grid_Generation->Docking Analysis 7. Analysis of Results (Binding energy, interactions) Docking->Analysis Visualization 8. Visualization of Binding Pose Analysis->Visualization

Caption: A generalized workflow for a molecular docking study.

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for identifying and optimizing lead compounds. The diverse biological activities of thiazole-containing molecules make them a rich area of investigation. The protocols and data presented here provide a framework for researchers to conduct and interpret docking studies of this compound and its derivatives against a variety of protein targets. By understanding the potential binding modes and affinities, researchers can rationally design more potent and selective therapeutic agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Thiazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-(Thiazol-2-yl)aniline

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you might encounter during the synthesis of this compound. Two primary synthetic routes are covered: the Hantzsch Thiazole Synthesis and the Suzuki-Miyaura Cross-Coupling.

Category 1: Hantzsch Thiazole Synthesis Issues

The Hantzsch synthesis for this compound typically involves the reaction of 2-halo-1-(4-aminophenyl)ethanone with a thioamide source like thiourea.

Q1: My reaction yield for the Hantzsch synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent challenge and can stem from several factors.[1][2] Here are the most common causes and their solutions:

  • Poor Quality of Starting Materials: The α-halo ketone can be unstable, and thiourea can contain impurities.

    • Solution: Use freshly purified 2-halo-1-(4-aminophenyl)ethanone. Ensure the purity of your thioamide.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.[1][2]

    • Solution: Systematically optimize the reaction conditions. Screen different solvents (e.g., ethanol, methanol, 1-butanol) and temperatures (from room temperature to reflux).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Microwave-assisted synthesis can also be explored to potentially increase yield and reduce reaction time.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: A slight excess (1.1-1.5 equivalents) of thiourea is often used to ensure the complete conversion of the α-halo ketone.[3]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

A2: Side product formation can complicate purification and reduce the yield of the desired this compound.

  • Isomer Formation: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[2][4]

    • Solution: Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired aminothiazole.

  • Over-alkylation or Polymerization: The amine functionality on the aniline ring can potentially react under harsh conditions.

    • Solution: Consider protecting the amino group of the starting aniline derivative, though this adds extra steps to the synthesis.

Q3: The purification of this compound is proving difficult. What are the best practices for isolating a pure product?

A3: Purification can be challenging due to the properties of the final compound and potential impurities.

  • Crystallization: This is a common and effective method for purifying organic solids.[5][6]

    • Solution: After the reaction work-up, attempt to recrystallize the crude product from a suitable solvent. A solvent screen (e.g., ethanol, isopropanol, or mixtures with water) can help identify the best system. The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[5][6]

  • Column Chromatography: If crystallization does not yield a pure product, flash column chromatography is a good alternative.

    • Solution: Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

Category 2: Suzuki-Miyaura Cross-Coupling Issues

This route typically involves the coupling of a halothiazole (e.g., 2-bromothiazole) with 4-aminophenylboronic acid or the coupling of a thiazole boronic acid with a haloaniline.

Q1: The Suzuki coupling reaction is showing poor conversion. What are the likely causes?

A1: Low conversion in Suzuki coupling is often related to catalyst activity and reaction setup.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and impurities.

    • Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[7] Use high-purity, degassed solvents.

  • Inappropriate Ligand or Base: The choice of ligand and base is crucial for the catalytic cycle.

    • Solution: Screen different phosphine ligands and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal combination for your specific substrates.

  • Incorrect Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Optimize the reaction temperature. Suzuki couplings are often run at elevated temperatures (e.g., 80-110 °C).[7]

Q2: I'm observing significant homocoupling of the boronic acid starting material. How can I prevent this?

A2: Homocoupling is a common side reaction in Suzuki couplings.

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.

    • Solution: Thoroughly degas your solvents and ensure a good inert atmosphere is maintained throughout the reaction.

  • Reaction Conditions: The stoichiometry and rate of addition of reactants can influence the extent of homocoupling.

    • Solution: Use a slight excess of the boronic acid (around 1.2 equivalents).[7] In some cases, slow addition of one of the coupling partners can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Hantzsch synthesis of this compound?

A1: The primary starting materials are an α-haloketone and a thioamide. For this compound, this would typically be 2-chloro- or 2-bromo-1-(4-aminophenyl)ethanone and thiourea.

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

A2: The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8]

Q3: Are there alternative methods to the Hantzsch synthesis and Suzuki coupling for preparing this compound?

A3: Yes, other methods exist, though they may be less common. These can include variations of condensation reactions. For instance, some syntheses involve the reaction of anilines with acetophenones and elemental sulfur under specific catalytic conditions.[9]

Q4: What analytical techniques are typically used to characterize the final product?

A4: The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point is also a key indicator of purity.

Data Presentation

The following tables present hypothetical yet realistic data for the optimization of reaction conditions for the synthesis of this compound.

Table 1: Optimization of Solvent and Temperature for Hantzsch Synthesis

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol25 (RT)2435
2Ethanol78 (Reflux)375
3Methanol65 (Reflux)472
41-Butanol118 (Reflux)281
5DMF100268

Table 2: Optimization of Catalyst and Base for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)LigandBaseSolventYield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O65
2Pd(OAc)₂ (2)SPhosK₃PO₄Dioxane/H₂O88
3PdCl₂(dppf) (2)-Cs₂CO₃DMF82
4Pd(dtbpf)Cl₂ (2)-Et₃NKolliphor EL/H₂O92[10][11]

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of this compound

This protocol is a generalized procedure based on established Hantzsch synthesis methods.[3][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-aminophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Reagent Addition: Add thiourea (1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration and wash the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from ethanol. Dry the purified solid under vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling Synthesis of this compound

This protocol is a generalized procedure based on established Suzuki coupling methods.[7]

  • Reaction Setup: To a dry Schlenk flask, add 2-bromothiazole (1.0 eq.), 4-aminophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and water (e.g., 4:1 mixture). Then, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • Reaction: Stir the reaction mixture at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Hantzsch_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ketone 2-Bromo-1-(4-aminophenyl)ethanone dissolve Dissolve in Ethanol start_ketone->dissolve start_thiourea Thiourea start_thiourea->dissolve reflux Reflux (1-3h) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate in Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Product Formation start->cause3 sol1 Purify/Verify Reactants cause1->sol1 sol2 Optimize Temp, Time, Solvent cause2->sol2 sol3 Adjust pH / Protect Amine cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Thiazol-2-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound from impurities.

Potential CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[1] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1]
Compound Tailing Aromatic amines can interact with the acidic silica gel, causing tailing.[2][3] Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase to neutralize the acidic silanol groups.[3][4]
Column Overload Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.
Improper Column Packing Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[5]
Compound Instability on Silica The compound may be degrading on the acidic silica gel.[6] Consider using a different stationary phase like neutral or basic alumina, or deactivated silica gel.[1] A 2D TLC can be performed to check for compound stability on silica.[1]
Recrystallization

Issue: Difficulty in obtaining pure crystals of this compound.

Potential CauseRecommended Solution
Compound Does Not Dissolve in Hot Solvent The chosen solvent is not suitable. Try a more polar solvent or a mixed solvent system. For thiazole derivatives, polar protic solvents like ethanol or methanol are often a good starting point.[7] If a single solvent is ineffective, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be used.[8]
No Crystal Formation Upon Cooling The solution may be too dilute or supersaturated.[8][9] Try evaporating some of the solvent to increase the concentration.[9][10] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7][9]
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[7][10] Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]
Low Recovery of Crystals Too much solvent was used, leading to significant loss of the compound in the mother liquor.[8][11] Use the minimum amount of hot solvent necessary to dissolve the crude product.[11] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[7]
Colored Impurities in Crystals Impurities are co-crystallizing with the product. Consider treating the hot solution with activated charcoal to adsorb colored impurities before the filtration step.[12] A second recrystallization using a different solvent system may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, potential contaminants in related aromatic amine syntheses include unreacted starting materials, by-products from side reactions, and isomeric products. For instance, in similar syntheses, incomplete reduction of a nitro-group precursor or the formation of quinoxaline-type impurities from reactions involving aromatic diamines have been observed.[13]

Q2: Which purification technique is generally better for this compound: column chromatography or recrystallization?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Column chromatography is a versatile technique that can separate compounds with different polarities and is effective for removing a wide range of impurities.

  • Recrystallization is a simpler and often more scalable method, ideal for removing small amounts of impurities from a solid product. If the crude product is a solid and a suitable solvent is found, recrystallization can be very efficient.

Q3: How can I remove baseline impurities from my crude this compound using an acid-base extraction?

A3: The basic aniline moiety allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be collected, and the pH adjusted with a base (e.g., sodium bicarbonate) to precipitate the purified free base, which can then be extracted back into an organic solvent.[13]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value between 0.2 and 0.4.[1]

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel column. Alternatively, for less soluble compounds, a dry-loading technique can be used where the crude material is pre-adsorbed onto a small amount of silica gel.[5][14]

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature.[8] For thiazole derivatives, polar protic solvents like ethanol or methanol are often suitable.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to a constant weight.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Purity Can achieve very high purity (>98%) if optimized.[14]Purity is dependent on the solvent system and the nature of the impurities.
Yield Yields can be high (e.g., 76% for a similar compound), but losses can occur due to irreversible adsorption on the column or collection of mixed fractions.[14]Yields can be high but are reduced by the solubility of the compound in the cold solvent.[11]
Scalability Less scalable than recrystallization for large quantities.Generally more suitable for larger scale purification.
Complexity More complex and time-consuming.Simpler and faster procedure.

Mandatory Visualization

Purification_Workflow_Decision start Crude this compound is_solid Is the crude material a solid? start->is_solid solubility_test Perform small-scale solubility tests is_solid->solubility_test Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Tar) good_solvent Suitable recrystallization solvent found? solubility_test->good_solvent recrystallization Recrystallization good_solvent->recrystallization Yes good_solvent->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for selecting a purification technique.

Column_Chromatography_Troubleshooting problem Problem Poor Separation or Tailing cause1 Potential Cause Inappropriate Solvent System problem->cause1 cause2 Potential Cause Amine Interaction with Silica problem->cause2 cause3 Potential Cause Column Overload problem->cause3 solution1 Solution Optimize eluent with TLC cause1->solution1 solution2 Solution Add TEA or NH3 to eluent cause2->solution2 solution3 Solution Reduce sample load cause3->solution3

Caption: Troubleshooting logic for column chromatography.

References

Overcoming low yield in the synthesis of 4-(Thiazol-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome low yields in the synthesis of 4-(Thiazol-2-yl)aniline derivatives.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis that can lead to low product yields.

Category 1: Hantzsch Thiazole Synthesis Issues

The Hantzsch synthesis, a common method for forming the thiazole ring by reacting an α-haloketone with a thioamide, can present several challenges.[1][2][3]

Q1: My reaction shows low or no conversion of starting materials. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent problem that can often be solved by optimizing reaction conditions.[4] Consider the following adjustments:

  • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[4] If the reaction is being performed at room temperature, a systematic increase in temperature should be explored to find the optimal condition for your specific substrates.[4]

  • Reaction Time: It is possible the reaction has not been allowed to run for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.

  • Solvent: The solubility of reactants can be a limiting factor.[5] Ensure you are using an appropriate solvent. While methanol or ethanol/water mixtures are common, exploring higher-boiling point polar aprotic solvents might be necessary for less reactive substrates.[1][6]

  • Catalyst: The use of a catalyst, such as silica-supported tungstosilisic acid, can enhance the process.[6] If you are already using a catalyst, ensure it is active and used in the correct amount.[5]

  • Energy Source: Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating.[7]

Q2: I've formed a product, but my yield is low due to the formation of significant side products. What are these and how can I minimize them?

A2: Side reactions can compete with the desired thiazole formation, reducing the overall yield.

  • Common Side Products: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[4] The stability of your specific reactants and intermediates will influence the prevalence of other side reactions.

  • Minimization Strategies:

    • Control pH: Carefully controlling the pH of the reaction mixture can suppress acid-catalyzed side reactions. The reaction is often neutralized with a mild base like sodium carbonate during workup.[1][8]

    • Purify Starting Materials: Impurities in the α-haloketone or thioamide can lead to unwanted reactions. Ensure high purity of all starting materials.

    • Optimize Temperature: Excessively high temperatures can lead to decomposition and the formation of tars or undesired byproducts.[5] A careful optimization study is recommended.

Q3: My crude product is difficult to purify, leading to product loss and low isolated yield. What purification strategies are recommended?

A3: The polarity and solubility of this compound derivatives can complicate purification.

  • Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvent systems, such as ethanol, or mixed systems like ethyl acetate/hexane or ethanol-DMF, to find conditions that yield well-formed crystals.[9][10]

  • Column Chromatography: If crystallization is ineffective, flash column chromatography on silica gel is a standard alternative.[11][12] A gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is typically used.

  • Aqueous Wash: During the work-up, washing the organic layer with water, brine, and sometimes a mild acid or base solution can remove many impurities before the final purification step.[10][12]

Category 2: Suzuki-Miyaura Coupling Issues

For syntheses involving the coupling of a pre-formed thiazole ring with an aniline derivative (or vice-versa), the Suzuki-Miyaura reaction is a powerful tool.[12][13]

Q1: The Suzuki coupling reaction is sluggish or fails entirely when scaling up from a small-scale experiment. What could be wrong?

A1: Scale-up challenges in Suzuki couplings are common and often relate to mass and heat transfer, or catalyst sensitivity.[14]

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air, moisture, and impurities in starting materials or solvents, which are more pronounced at a larger scale.[14] Ensure all reagents are high-purity and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[12]

  • Poor Mixing: Inadequate stirring in a large reactor can lead to poor mixing of the heterogeneous mixture (catalyst, base, reactants), slowing the reaction rate.

  • Heat Transfer: Large reactors have different heat transfer properties. Localized hot spots or an inability to maintain the optimal temperature can negatively affect the catalyst and reaction rate.[14]

  • Base Selection: The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃) are critical. Ensure the base is finely powdered and anhydrous for optimal reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound derivatives?

A1: The two most prevalent strategies are:

  • Hantzsch Thiazole Synthesis: This involves constructing the thiazole ring directly onto a precursor that already contains the aniline moiety (or a protected version). The key reaction is between an α-haloketone and a thioamide.[1][3]

  • Palladium-Catalyzed Cross-Coupling: This strategy involves coupling a pre-synthesized thiazole derivative with an aniline derivative. The Suzuki-Miyaura coupling (using a boronic acid/ester) is a widely used and versatile method for this carbon-carbon bond formation.[12][15]

Q2: How can I generally improve the yield of my reaction?

A2: Yield improvement is often an iterative process of optimization.[4] Key parameters to investigate include:

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, using a slight excess of one reagent can drive the reaction to completion.[5]

  • Reaction Conditions: Systematically optimize the temperature, solvent, and reaction time.[4]

  • Catalyst Choice: For cross-coupling reactions, screen different palladium catalysts and ligands. For Hantzsch synthesis, consider using catalysts or alternative energy sources like microwave irradiation.[6][7]

  • Purity of Reagents: The quality of starting materials is paramount. Impurities can inhibit catalysts or lead to side reactions.[4]

Q3: Are there any common side reactions I should be aware of during Hantzsch thiazole synthesis?

A3: Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[4] The stability of the reactants and intermediates also influences the prevalence of side reactions.[4]

Data Presentation

Table 1: Optimization of Hantzsch Synthesis Conditions

This table summarizes the effect of different reaction conditions on the yield of a model Hantzsch thiazole synthesis. Data is representative and based on findings from optimization studies.[6][7]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanolReflux12055
2SiO₂-Tungstosilisic Acid (5)Ethanol/Water (1:1)Reflux6087
3NoneMethanol90 (Microwave)3095
4NoneMethanol90 (Conventional)48072
5SiO₂-Tungstosilisic Acid (5)Ethanol/Water (1:1)90 (Ultrasonic)4590

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis.[1]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization & Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. The product should precipitate as a solid.

  • Isolation: Filter the mixture through a Buchner funnel.

  • Washing: Wash the collected solid (filter cake) with water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Analysis: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product using methods such as melting point, NMR, and TLC.[1][8]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling an aryl halide with an arylboronic acid, a key step for connecting aniline and thiazole fragments.[12][14]

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (e.g., 2-bromothiazole derivative, 1.0 eq), the arylboronic acid (e.g., 4-aminophenylboronic acid, 1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water mixture or DMF).[13] This is followed by the addition of the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110°C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired coupled product.[12]

Visualizations

Experimental and Logical Workflows

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification alpha_halo α-Haloketone mix Combine in Solvent (e.g., Methanol) alpha_halo->mix thioamide Thioamide thioamide->mix heat Heat Reaction (e.g., 100°C, 30 min) mix->heat cool Cool to RT heat->cool precipitate Neutralize & Precipitate (e.g., aq. Na2CO3) cool->precipitate filter Filter Solid precipitate->filter wash Wash with Water filter->wash dry Dry Product wash->dry product Final Product: This compound Derivative dry->product

Caption: Workflow for Hantzsch Thiazole Synthesis.

Troubleshooting_Logic start Low Yield Observed check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion Low good_conversion Issue: Side Products or Purification Loss check_conversion->good_conversion High optimize_temp Increase Temperature? low_conversion->optimize_temp optimize_time Increase Time? optimize_temp->optimize_time No end Improved Yield optimize_temp->end Yes optimize_solvent Change Solvent? optimize_time->optimize_solvent No optimize_time->end Yes optimize_solvent->end Yes check_purity Check Reactant Purity? good_conversion->check_purity optimize_purification Optimize Purification (Recrystallization / Chromatography)? check_purity->optimize_purification No check_purity->end Yes optimize_purification->end Yes

Caption: Troubleshooting logic for diagnosing low yield.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification aryl_halide Aryl Halide (e.g., Bromo-thiazole) setup Combine Reactants under Inert Atmosphere aryl_halide->setup boronic_acid Arylboronic Acid (e.g., Aniline-boronic acid) boronic_acid->setup catalyst Palladium Catalyst catalyst->setup base Base (e.g., K2CO3) base->setup heat Heat Reaction (e.g., 80-110°C) setup->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Dilute monitor->quench extract Aqueous Wash & Extraction quench->extract purify Dry & Purify (Chromatography/Crystallization) extract->purify product Final Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

Improving the aqueous solubility of 4-(Thiazol-2-yl)aniline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 4-(Thiazol-2-yl)aniline, focusing on improving its aqueous solubility for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor aqueous solubility?

A1: The limited aqueous solubility of this compound is inherent to its chemical structure. It is a relatively non-polar, heterocyclic aromatic compound.[1][2] Molecules with large hydrophobic regions tend to have low solubility in water.[3][4] Poor aqueous solubility is a common challenge for a significant percentage of new chemical entities in drug discovery.[5][6]

Q2: How does poor solubility affect the results of my biological assays?

A2: For a compound to be accurately evaluated, it must be fully dissolved in the assay buffer. Poor solubility can lead to several critical issues:

  • Compound Precipitation : The compound can "crash out" of the solution, leading to an unknown and significantly lower effective concentration in your experiment.[7][8]

  • Inaccurate Potency Measurement : You may underestimate the compound's biological activity (e.g., observe a falsely high IC50 value) because the actual concentration of the dissolved compound is lower than the nominal concentration.[9]

  • Poor Reproducibility : Precipitation can cause erratic and irreproducible results between experimental wells, plates, and different experimental runs.[9]

  • False Negatives : A potentially active compound may appear inactive if it fails to reach its biological target in a sufficient concentration due to its poor solubility.[9]

Q3: What are the primary strategies for improving the solubility of a weakly basic compound like this compound?

A3: The primary strategies involve modifying the solvent environment or the molecule itself. The most common laboratory-scale methods include:

  • pH Adjustment : As an amine-containing compound, this compound is a weak base.[3] Lowering the pH of the aqueous buffer protonates the aniline nitrogen, forming a more soluble salt.[10]

  • Use of Co-solvents : Incorporating a small percentage of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly increase the solubility of hydrophobic compounds.[5][11]

  • Use of Solubilizing Excipients : Agents like cyclodextrins can encapsulate the hydrophobic compound, forming a complex that is more soluble in water.[12][13]

  • Salt Formation : Preparing a stable salt form of the compound (e.g., hydrochloride or mesylate salt) is a well-established method to dramatically increase aqueous solubility.[14][15][16]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Dilution

Question: I dissolved my this compound in 100% DMSO to make a stock solution. When I add it to my aqueous cell culture medium or buffer, a precipitate forms immediately. What is happening and how can I fix it?

Answer: This phenomenon, often called "solvent shock" or "crashing out," occurs when the compound is rapidly transferred from a good organic solvent (like DMSO) to a poor aqueous solvent.[7] The compound's concentration exceeds its maximum solubility in the final aqueous environment.

Troubleshooting Workflow: Immediate Precipitation

Caption: Troubleshooting workflow for immediate compound precipitation.

Issue 2: Precipitation Over Time in the Incubator

Question: My media containing the compound looks clear initially, but after a few hours or a day in the 37°C incubator, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: This indicates that the compound is in a supersaturated, metastable state and precipitates as it equilibrates over time at 37°C. Several factors can contribute to this delayed precipitation.

Potential Cause Explanation Recommended Solution
Temperature Shift Solubility can decrease as the solution equilibrates from room temperature to 37°C.[7]Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[8]
pH Shift in Media Cell metabolism can produce acidic byproducts (like lactic acid), lowering the media's pH. Conversely, CO2 loss can raise the pH. This can affect the solubility of a pH-sensitive compound.Ensure your media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Monitor the media pH over the course of the experiment.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of less soluble complexes.Test the compound's solubility in both serum-free and serum-containing media to see if serum is a contributing factor.
Evaporation Water evaporation from the culture plates can increase the compound's concentration over time, pushing it past its solubility limit.[17]Ensure the incubator has adequate humidity. Use plates with tight-fitting lids or sealing films for long-term experiments.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This protocol provides a method to estimate the kinetic solubility limit of your compound when diluted from a DMSO stock into an aqueous buffer.

G cluster_prep Preparation cluster_dilute Serial Dilution cluster_measure Measurement & Analysis prep1 1. Prepare 10 mM stock of compound in 100% DMSO prep2 2. Add assay buffer to a 96-well clear-bottom plate prep1->prep2 dilute1 3. Add 2µL of stock to first well (e.g., 100 µM final, 1% DMSO). Mix thoroughly. prep2->dilute1 dilute2 4. Perform 2-fold serial dilutions across the plate to create a concentration gradient. dilute1->dilute2 measure1 5. Incubate plate at room temperature for 1-2 hours. dilute2->measure1 measure2 6. Measure turbidity by reading absorbance at 620-700 nm. measure1->measure2 measure3 7. Determine highest concentration without significant increase in turbidity vs. control. measure2->measure3 result Result: Kinetic Solubility Limit measure3->result

Caption: Experimental workflow for determining kinetic solubility.

Methodology:

  • Prepare Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Plate : In a 96-well clear-bottom plate, add 198 µL of your aqueous assay buffer to the first column and 100 µL to the subsequent columns.

  • Add Compound : Add 2 µL of the 10 mM DMSO stock to the first column. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.

  • Serial Dilution : Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).[8]

  • Incubate : Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.[9]

  • Measure Turbidity : Read the plate on a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm) to detect light scattering from precipitated particles.

  • Determine Solubility Limit : The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control well.[9]

Protocol 2: pH-Dependent Solubility Assessment

This protocol details how to test the effect of pH on the solubility of this compound.

Methodology:

  • Prepare Buffers : Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4). Common buffers include MES (for acidic pH) and HEPES or Phosphate buffers (for neutral pH).

  • Prepare Compound Slurry : Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibrate : Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18][19]

  • Separate Solid : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Supernatant : Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Quantify : Dilute the supernatant in a suitable solvent (e.g., Methanol or Acetonitrile) and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

Data Presentation

Table 1: Comparison of Common Solubilization Strategies

Strategy Mechanism Pros Cons Typical Concentration
Co-solvent (DMSO) Reduces the polarity of the aqueous medium.[5]Simple to implement; compatible with high-throughput screening.Can be toxic to cells at higher concentrations; may not be sufficient for very insoluble compounds.≤ 0.5% (v/v) in final assay.[7]
pH Adjustment Protonates the basic aniline group to form a more soluble cationic salt.[10][14]Very effective for ionizable compounds; cost-effective.The required pH may not be compatible with the biological assay (e.g., cell viability, enzyme activity).pH 5.5 - 6.8
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic molecule within its central cavity, presenting a hydrophilic exterior.[12]Low cellular toxicity; can significantly increase solubility.Can be expensive; may interfere with compound-target binding; complex formulation.1-10 mM

Table 2: Example Data from pH-Dependent Solubility Assay

Buffer pH Measured Solubility (µg/mL) Fold Increase vs. pH 7.4
5.555.2~27x
6.518.6~9x
7.42.11x (Baseline)
Note: Data is illustrative and will vary based on exact experimental conditions.

This illustrative data shows that by decreasing the pH from 7.4 to 5.5, the aqueous solubility of a weakly basic compound like this compound can be dramatically increased.

References

Troubleshooting inconsistent results in 4-(Thiazol-2-yl)aniline bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Thiazol-2-yl)aniline bioassays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this compound and its derivatives in various biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound precipitates out of solution when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue due to the low aqueous solubility of many organic compounds, including those with a benzothiazole aniline core.[1][2] The compound is likely "crashing out" as the highly soluble DMSO stock is diluted into the aqueous buffer, exceeding the compound's solubility limit in that environment.[3]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to stay below its aqueous solubility limit.

  • Optimize Solvent Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.[3] High concentrations of DMSO can also have direct effects on cellular signaling pathways.[4][5]

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) assay buffer.[6]

  • Increase Incubation Temperature: If your experiment allows, maintaining a constant 37°C can help with solubility.[1]

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If you know the pKa of your compound, you may be able to adjust the buffer pH to improve solubility, but be cautious of any effects on your biological system.[6]

  • Use of Surfactants or Cyclodextrins: For particularly challenging compounds, consider using solubilizing agents like a low concentration of a non-ionic surfactant (e.g., Tween-20) or cyclodextrins.[2][7]

Q2: I'm observing inconsistent results (high variability) between replicate wells in my cell-based assay. What are the potential causes?

A2: High variability can stem from several factors, ranging from compound handling to assay procedure.

Troubleshooting Checklist:

  • Compound Precipitation: Even if not visible to the naked eye, microprecipitates can lead to inconsistent compound concentration in the wells. Re-evaluate the solubility of your compound under the exact assay conditions.

  • Incomplete Mixing: Ensure thorough mixing after adding the compound to the assay plate. Uneven distribution will lead to variable cellular responses.

  • Cell Plating Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cells are well-suspended before plating and use appropriate techniques to avoid edge effects.

  • DMSO Effects: As mentioned, DMSO can have biological effects. Ensure the final DMSO concentration is identical in all wells, including controls.[5]

  • Assay Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate solutes and affect cell growth. Consider not using the outermost wells for experimental data.

Q3: Could my this compound derivative be a "Pan-Assay Interference Compound" (PAIN)?

A3: While not definitively classified as a PAIN, the this compound scaffold contains functionalities that have been associated with assay interference. Thiazole and aniline moieties can be found in some known PAINS. PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific activity or interference with the assay technology itself.

What to look out for:

  • Activity across multiple, unrelated assays: If your compound is active in a wide range of screens, it might be a promiscuous compound.

  • Lack of a clear structure-activity relationship (SAR): If small chemical modifications to your compound lead to a complete loss of activity, this could be a red flag.

  • Time-dependent inhibition: Some reactive compounds show increasing inhibition over time.

If you suspect your compound might be a PAIN, it is crucial to perform counter-screens and use orthogonal assays (assays with different detection methods) to validate your results.

Troubleshooting Guides

Guide 1: Inconsistent Results in Kinase Assays

This guide provides a systematic approach to troubleshooting inconsistent results when using this compound derivatives as potential kinase inhibitors.

Observed Issue Potential Cause Recommended Solution
High background signal Autofluorescence of the compound.Measure the fluorescence of the compound alone in the assay buffer. If it is high, consider using a different detection method (e.g., luminescence-based).
Non-specific binding to assay components.Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentration.Titrate the enzyme and substrate to determine the optimal concentrations for a robust signal.
Incorrect buffer conditions (pH, salt concentration).Optimize the buffer composition for the specific kinase being assayed.
Irreproducible IC50 values Compound instability in the assay buffer.Assess the stability of the compound over the time course of the assay. Consider preparing fresh dilutions immediately before use.
Lot-to-lot variability of reagents.Use the same batch of critical reagents (enzyme, substrate, ATP) for all related experiments.
Guide 2: Unexpected Cytotoxicity in Cell-Based Assays

This guide addresses situations where this compound derivatives show unexpected or inconsistent cytotoxicity.

Observed Issue Potential Cause Recommended Solution
Higher than expected toxicity Compound precipitation leading to cell death.Visually inspect the wells for precipitate under a microscope. Re-evaluate the compound's solubility.
Off-target effects.Profile the compound against a panel of kinases or other relevant targets to identify potential off-target activities.
Inconsistent dose-response curve Cell density variations.Optimize cell seeding density and ensure even cell distribution.
Serum protein binding.Test the compound's activity in low-serum or serum-free media to assess the impact of protein binding.
Cell death at all concentrations Contamination of the compound stock.Use a freshly prepared and filtered stock solution.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound derivatives on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Purified active kinase

  • Specific peptide substrate for the kinase

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminescence)

Methodology:

  • Compound Preparation: Prepare serial dilutions of the this compound compound in kinase assay buffer from the DMSO stock.

  • Reaction Setup: In a white 384-well plate, add the kinase, peptide substrate, and the diluted compound.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be around 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The light signal is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound precipitates in aqueous buffer solubility Is the final concentration below its aqueous solubility limit? start->solubility dmso Is the final DMSO concentration <= 0.5%? solubility->dmso No solution1 Lower the final compound concentration. solubility->solution1 Yes procedure Was the dilution performed correctly? dmso->procedure No solution2 Reduce the final DMSO concentration. dmso->solution2 Yes solution3 Perform serial dilutions in pre-warmed buffer. procedure->solution3 Yes further_action Consider using solubilizing agents (e.g., cyclodextrins). procedure->further_action No end_node Issue Resolved solution1->end_node solution2->end_node solution3->end_node further_action->end_node G General Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins (e.g., GRB2) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative inhibitor->raf inhibitor->mek inhibitor->erk G Experimental Workflow for Bioactivity Screening start Start: Compound Library primary_screen Primary Screen (e.g., Cell Viability Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response and IC50 Determination hit_id->dose_response Active secondary_assay Secondary Assay (e.g., Kinase Inhibition) dose_response->secondary_assay mechanism Mechanism of Action Studies secondary_assay->mechanism lead_opt Lead Optimization mechanism->lead_opt

References

Stability issues of 4-(Thiazol-2-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(Thiazol-2-yl)aniline in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution, often to a yellow or brown hue, is a common indicator of degradation. Aromatic amines, including this compound, are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain solvents. The formation of colored oxidation products is a primary reason for this observation. To minimize this, it is recommended to prepare solutions fresh and protect them from light.

Q2: In which solvents is this compound most stable?

A2: While specific stability data for this compound is not extensively published, general principles for similar aromatic compounds suggest that it is more likely to be stable in aprotic organic solvents such as dichloromethane, and acetone.[1] Protic solvents, especially under neutral to alkaline pH, may facilitate degradation. For aqueous buffers, acidic conditions (pH 3-5) are generally preferred to enhance the stability of aromatic amines by protonating the amino group, which reduces its susceptibility to oxidation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of this compound in solution, it is recommended to:

  • Store solutions at low temperatures (2-8°C).[2][3]

  • Protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Prepare solutions fresh whenever possible, especially for sensitive assays.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC analysis Degradation of this compound.Conduct a forced degradation study to identify potential degradants.[4][5] This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products for analytical method validation.
Loss of potency or activity in biological assays Degradation of the active compound in the assay medium.Assess the stability of this compound in your specific assay buffer and conditions. Consider preparing the compound in a more stable stock solution and diluting it into the assay medium immediately before use.
Precipitation of the compound from solution Poor solubility or compound degradation leading to insoluble products.Verify the solubility of this compound in your chosen solvent.[1] If solubility is an issue, consider using a co-solvent or preparing a more dilute solution. If precipitation occurs over time, it may be due to degradation.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7][8]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.[9]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours and then dissolve it in the solvent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is a commonly used technique for stability testing due to its ability to separate, identify, and quantify the active pharmaceutical ingredient and its degradation products.[10]

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition % Degradation Number of Degradation Peaks Major Degradant (Hypothetical)
0.1 N HCl, 60°C, 24h8%1Hydrolyzed thiazole ring product
0.1 N NaOH, 60°C, 24h15%2Oxidized and hydrolyzed products
3% H₂O₂, RT, 24h25%3N-oxide and other oxidized species
Heat (105°C), 24h5%1Dimerization product
UV Light (254 nm), 24h12%2Photolytic cleavage products
Control<1%0-

Visualizations

G Workflow for Investigating Stability Issues cluster_observe Observation cluster_investigate Investigation cluster_action Action cluster_outcome Outcome observe_issue Observe Instability (e.g., color change, precipitation) check_conditions Review Experimental Conditions (Solvent, pH, Temp, Light) observe_issue->check_conditions literature_search Consult Literature for Similar Compounds check_conditions->literature_search forced_degradation Perform Forced Degradation Study literature_search->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->develop_method modify_protocol Modify Experimental Protocol (e.g., use fresh solutions, protect from light) develop_method->modify_protocol stable_conditions Identify Stable Conditions modify_protocol->stable_conditions

Caption: A logical workflow for troubleshooting stability issues of a compound in solution.

G Potential Degradation Pathways of this compound cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound oxidation Oxidation (Air, H₂O₂) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photolysis Photolysis (UV/Vis Light) parent->photolysis n_oxide N-oxide derivatives oxidation->n_oxide dimers Oxidative dimers oxidation->dimers hydrolyzed Hydrolyzed thiazole ring hydrolysis->hydrolyzed cleavage Ring cleavage products photolysis->cleavage

Caption: Potential degradation pathways for this compound under common stress conditions.

References

Technical Support Center: Scale-Up Synthesis of 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 4-(Thiazol-2-yl)aniline. The information is tailored for professionals in research, development, and manufacturing environments.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Symptom: The overall yield of this compound is significantly lower than in lab-scale experiments, with starting materials or intermediates detected in the crude product.

Potential CauseRecommended Solutions
Inadequate Heat Transfer and Temperature Control In large reactors, localized cold spots can slow down the reaction rate. Ensure uniform heating by using a reactor jacket with a suitable heat transfer fluid and monitor the internal reaction temperature with a calibrated probe. For the exothermic Hantzsch thiazole synthesis, a gradual heating ramp and efficient cooling are crucial to maintain the optimal temperature range and prevent side reactions.[1][2]
Poor Mixing and Mass Transfer Insufficient agitation in large vessels can lead to poor mixing of reactants, especially in heterogeneous mixtures. This is critical during the Hantzsch condensation. Use an appropriately sized and designed agitator to ensure proper mixing. Consider installing baffles in the reactor to improve turbulence.
Suboptimal Stoichiometry A slight excess of the thioamide (e.g., thiourea) is often used in the Hantzsch synthesis to ensure complete conversion of the α-haloketone.[3] Re-evaluate the stoichiometry for the scaled-up process, as minor inaccuracies can have a significant impact on yield at a larger scale.
Decomposition of Reactants or Product Prolonged reaction times or excessive temperatures can lead to the degradation of starting materials, intermediates, or the final product. Optimize the reaction time and temperature by conducting kinetic studies at the pilot scale.[4]
Impure Starting Materials Impurities in the α-haloketone or thioamide can interfere with the reaction. Ensure the quality of starting materials through appropriate purification methods before use in large-scale synthesis.
Issue 2: Formation of Impurities and Side Products

Symptom: Chromatographic analysis (e.g., HPLC) of the crude product reveals the presence of significant impurities, complicating purification and affecting the final product quality.

Potential CauseRecommended Solutions
Formation of Isomeric Byproducts Under acidic conditions, the Hantzsch synthesis can sometimes lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles.[1] Carefully control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can minimize the formation of these isomers.
Over-alkylation or Di-substitution In the synthesis of the α-haloketone intermediate, di-halogenation can occur. Optimize the stoichiometry of the halogenating agent and the reaction conditions to favor mono-halogenation.
Incomplete Reduction of the Nitro Group If synthesizing from a nitrophenyl precursor, residual nitro-compound will be a major impurity. Ensure the reduction step goes to completion by monitoring the reaction progress and using an adequate amount of reducing agent and catalyst.
Side Reactions of Intermediates Reactive intermediates may undergo side reactions if not consumed in a timely manner. In a scaled-up batch process, this can be more pronounced. Consider a semi-batch or continuous flow process to control the concentration of reactive intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent industrial route is a multi-step synthesis, often beginning with the synthesis of an α-haloketone followed by a Hantzsch thiazole synthesis. A common pathway involves:

  • Nitration: Conversion of a suitable acetophenone to 1-(4-nitrophenyl)ethanone.

  • Halogenation: α-Halogenation (typically bromination) of the nitrophenylethanone to yield 2-bromo-1-(4-nitrophenyl)ethanone.

  • Hantzsch Thiazole Synthesis: Condensation of the α-haloketone with thiourea to form 2-(4-nitrophenyl)thiazole.

  • Reduction: Reduction of the nitro group to an amine to yield the final product, this compound.

Q2: What are the critical safety considerations when scaling up the Hantzsch thiazole synthesis?

A2: The Hantzsch synthesis can be exothermic, and thermal runaway is a potential hazard on a large scale.[2] It is crucial to have a thorough understanding of the reaction's thermal profile through reaction calorimetry. Key safety measures include:

  • Controlled Addition: Use a semi-batch process where one of the reactants is added portion-wise or via a feed pump to control the rate of heat generation.

  • Adequate Cooling: Ensure the reactor's cooling system is capable of handling the maximum heat output of the reaction.

  • Emergency Quenching: Have a documented and tested emergency quenching procedure in place.

  • Pressure Relief: Equip the reactor with an appropriate pressure relief system.

Q3: How can I effectively purify this compound at an industrial scale?

A3: Large-scale purification typically relies on crystallization. The choice of solvent is critical and should be based on solubility data at different temperatures to maximize yield and purity. A common procedure involves dissolving the crude product in a suitable hot solvent, treating with activated carbon to remove colored impurities, filtering while hot, and then cooling to induce crystallization. The resulting crystals are then isolated by filtration and dried. Anti-solvent crystallization can also be an effective method.

Q4: What are some common impurities that I should monitor for in the final product?

A4: Besides unreacted starting materials and intermediates from the synthetic route, potential impurities include:

  • Isomeric thiazole derivatives: As mentioned in the troubleshooting guide.[1]

  • Products of over-reaction: Such as di-substituted or polymerized materials.

  • Residual metals: From catalytic reduction steps.

  • Solvent residues: From the reaction and purification steps. Impurity profiling using techniques like HPLC-MS is essential for quality control.

Experimental Protocols

Key Experiment: Hantzsch Synthesis of 2-(4-Nitrophenyl)thiazole (Intermediate)

This protocol is a representative lab-scale procedure that can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is neutral to slightly basic.

  • The product will precipitate out of the solution.

  • Isolate the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Quantitative Data Summary

ParameterLab ScalePilot Scale (Anticipated)
Yield (Hantzsch Step) 85-95%75-85%
Purity (Crude) >95%90-95%
Reaction Time 2-4 hours4-8 hours
Optimal Temperature 78 °C (Reflux)75-80 °C (with monitoring)

Visualizations

Synthesis_Pathway acetophenone Acetophenone nitration Nitration (HNO3, H2SO4) acetophenone->nitration nitrophenylethanone 1-(4-Nitrophenyl)ethanone nitration->nitrophenylethanone halogenation Halogenation (e.g., Br2) nitrophenylethanone->halogenation haloketone 2-Bromo-1-(4-nitrophenyl)ethanone halogenation->haloketone hantzsch Hantzsch Synthesis (+ Thiourea) haloketone->hantzsch nitrophenylthiazole 2-(4-Nitrophenyl)thiazole hantzsch->nitrophenylthiazole reduction Reduction (e.g., SnCl2/HCl or H2/Pd-C) nitrophenylthiazole->reduction final_product This compound reduction->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Scale-Up check_temp Verify Temperature Control and Heat Transfer start->check_temp check_mixing Evaluate Agitation Efficiency start->check_mixing check_stoichiometry Confirm Reactant Stoichiometry start->check_stoichiometry check_purity Analyze Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Time and Temperature check_temp->optimize_conditions improve_mixing Improve Agitation/ Add Baffles check_mixing->improve_mixing adjust_ratio Adjust Reactant Ratios check_stoichiometry->adjust_ratio purify_reagents Purify Starting Materials check_purity->purify_reagents end Yield Improved optimize_conditions->end improve_mixing->end adjust_ratio->end purify_reagents->end

Caption: Troubleshooting workflow for low yield issues.

Logical_Relationships purity Product Purity yield Reaction Yield yield->purity temp Temperature temp->yield side_reactions Side Reactions temp->side_reactions time Reaction Time time->yield time->side_reactions mixing Mixing Efficiency mixing->yield impurities Starting Material Impurities impurities->yield impurities->side_reactions side_reactions->purity

Caption: Key parameter relationships in the synthesis.

References

Technical Support Center: Stability and Storage of 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(Thiazol-2-yl)aniline to prevent its degradation. The information is based on the known stability of related thiazole and aniline compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by exposure to light, heat, humidity, extreme pH conditions (both acidic and basic), and oxidizing agents.[1] The aniline moiety is particularly susceptible to oxidation, which can lead to the formation of colored impurities.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For optimal preservation, store it in a tightly sealed, light-resistant container, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[1]

Q3: I've noticed a change in the color of my this compound solid. What could be the cause?

A3: A color change, such as turning yellow or brown, is a common indicator of degradation, particularly oxidative degradation of the aniline part of the molecule.[1] This can be accelerated by exposure to light and air. It is crucial to store the compound protected from light and under an inert atmosphere.[1]

Q4: My experimental results using a this compound solution are inconsistent. Could this be a stability issue?

A4: Yes, inconsistent results can be a sign of compound degradation in your experimental solution. The stability of this compound in solution can be affected by the pH of the buffer, the presence of oxidizing agents in your reagents, and exposure to light during the experiment. It is advisable to use freshly prepared solutions and to protect them from light.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation of the aniline moiety due to exposure to air and/or light.[1]Store the compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Appearance of new peaks in HPLC analysis of a stored solution Degradation of the compound in the solvent. This could be due to hydrolysis, oxidation, or photodegradation.Prepare fresh solutions before each experiment. If solutions need to be stored, keep them at a low temperature (e.g., -20°C or -80°C) and protected from light. Evaluate the stability of the compound in your chosen solvent by running a time-course experiment.
Loss of biological activity or inconsistent assay results Degradation of the compound in the assay buffer or under the experimental conditions.Check the pH of your assay buffer, as extreme pH can cause hydrolysis. Ensure all reagents are free of peroxides or other oxidizing agents. Minimize the exposure of your experimental setup to light.

Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions. These are general recommendations based on the properties of similar molecules.

Parameter Condition Rationale
Temperature 2-8°C[1]Reduces the rate of thermal degradation.
Light Protected from light (amber vial or stored in the dark)[1]Prevents photodegradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[1]Minimizes oxidative degradation.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and light.
Form SolidMore stable than solutions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound. These studies are crucial for developing stability-indicating analytical methods.[2][3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV-Vis or Mass Spectrometry detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).[1]

    • Neutralize the solution before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no significant degradation is observed, repeat with 1 M NaOH and/or gentle heating.[1]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • If no significant degradation is observed, repeat with 30% H₂O₂.[1]

  • Thermal Degradation:

    • Expose the solid compound and the stock solution to a controlled high temperature (e.g., 80°C) in an oven for 48 hours.[1]

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC).[4][5]

    • Determine the percentage of degradation and identify the major degradation products, potentially using LC-MS/MS for structural elucidation.[6]

Data Presentation:

The results of the forced degradation study can be summarized in a table for clear comparison.

Stress Condition Reagent/Condition Duration Temperature % Degradation Number of Degradation Products
Acid Hydrolysis0.1 M HCl24 hRoom Temp
1 M HCl24 h60°C
Base Hydrolysis0.1 M NaOH24 hRoom Temp
1 M NaOH24 h60°C
Oxidation3% H₂O₂24 hRoom Temp
30% H₂O₂24 hRoom Temp
ThermalSolid48 h80°C
Solution48 h80°C
PhotolyticSolidPer ICH Q1BPhotostability Chamber
SolutionPer ICH Q1BPhotostability Chamber

Visualizations

The following diagrams illustrate potential degradation pathways and a general workflow for stability testing.

DegradationPathways cluster_main Potential Degradation of this compound cluster_degradation Degradation Pathways Parent This compound Oxidation Oxidized Products (e.g., N-oxides, quinone-imines) Parent->Oxidation Oxidizing Agents (e.g., H₂O₂, Air) Hydrolysis Hydrolyzed Products (e.g., cleavage of thiazole ring) Parent->Hydrolysis Acidic/Basic Conditions Photodegradation Photodegradation Products (e.g., rearranged structures) Parent->Photodegradation Light Exposure (UV/Visible) StabilityTestingWorkflow cluster_workflow Forced Degradation Workflow start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) stress->analysis data Identify Degradants & Quantify Degradation analysis->data end End: Establish Stability Profile data->end

References

Validation & Comparative

Comparative Analysis of 4-(Thiazol-2-yl)aniline Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(thiazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their anticancer and enzyme inhibitory activities. The information presented herein is compiled from recent studies and aims to facilitate the rational design of novel therapeutic agents.

Kinase Inhibition Profile

A significant area of investigation for this compound derivatives is their potential as protein kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The following tables summarize the inhibitory activities of several series of these derivatives against different kinases.

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a key regulator of transcription and a promising target for cancer therapy. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, thus promoting cancer cell death.[3] A series of this compound derivatives have been evaluated for their CDK9 inhibitory activity.

CompoundR1 (on Pyrimidine)R2 (on Thiazole)CDK9 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CDK9)
12u HFunctional Groups7>560>80

Data synthesized from a study on substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines.[3]

Key SAR Insights for CDK9 Inhibition: The data suggests that specific substitutions on the thiazole moiety can lead to potent and selective CDK9 inhibition. Compound 12u , for instance, demonstrates over 80-fold selectivity for CDK9 over CDK2, a critical factor for reducing off-target effects.[3] X-ray crystallography studies of compound 12u bound to CDK9 have provided insights into its binding mode, paving the way for further rational design of selective inhibitors.[3]

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase involved in the signal transduction of various immune receptors. Its inhibition is a potential therapeutic strategy for autoimmune diseases and certain cancers.

CompoundModifications on Phenylamino Pyrimidine ThiazoleSYK Ki (nM)Mast Cell Degranulation Inhibition
Lead 4 Analogs Various SubstitutionsNanomolar RangePotent Inhibition

Data from a study on 4-thiazolyl-2-phenylaminopyrimidines as SYK inhibitors.[4]

Key SAR Insights for SYK Inhibition: Lead optimization of a phenylamino pyrimidine thiazole scaffold resulted in compounds with nanomolar inhibitory constants (Ki) against SYK.[4] These compounds also showed potent inhibition in cellular assays, such as mast cell degranulation, indicating their potential for in vivo efficacy.[4]

Rho-Associated Kinase II (ROCK II) Inhibitors

ROCK II is a serine/threonine kinase that plays a role in various cellular processes, including cell motility and contraction. Its inhibitors are being investigated for cardiovascular diseases and cancer.

CompoundR Group on ThiazoleROCK II IC50 (nM)
10l 5-aminomethyl20

Data from a study on 4-aryl-5-aminoalkyl-thiazole-2-amines as ROCK II inhibitors.[5]

Key SAR Insights for ROCK II Inhibition: A series of 4-aryl-5-aminoalkyl-thiazole-2-amines were found to have significant ROCK II inhibitory activity.[5] Compound 10l , with a 5-aminomethyl substitution on the thiazole ring, exhibited a potent IC50 value of 20 nM.[5] This highlights the importance of the substitution at the 5-position of the thiazole ring for ROCK II inhibition.

Anticancer Activity

The this compound scaffold is a common feature in molecules with demonstrated anticancer properties. These compounds often exert their effects through the inhibition of key enzymes or by inducing apoptosis in cancer cells.

Cytotoxic Activity against Cancer Cell Lines

Several studies have evaluated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines.

CompoundR Group on ThiazoleCell LineIC50 (µM)
4g N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHT-1376 (Bladder)26.51
Cisplatin -HT-1376 (Bladder)14.85
4c 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57
4c 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26
Staurosporine -MCF-7 (Breast)6.77
Staurosporine -HepG2 (Liver)8.4

Data compiled from studies on benzothiazole-based 1,3,4-thiadiazole derivatives and hydrazinyl-thiazole-4[5H]-ones.[6][7]

Key SAR Insights for Anticancer Activity: Compound 4g , a complex benzothiazole derivative, showed significant antiproliferative activity against the HT-1376 bladder cancer cell line.[6] Notably, combination treatment of 4g with cisplatin resulted in increased apoptosis.[6] Another derivative, 4c , demonstrated potent cytotoxic activity against both breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values lower than the standard drug staurosporine.[7] This suggests that the thiazole moiety is a key pharmacophore for anticancer activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays cited in the literature.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase enzyme (e.g., CDK9/cyclin T1, SYK, ROCK II)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase enzyme, the specific substrate, and the kinase assay buffer.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The signal is typically a measure of ADP produced or substrate phosphorylation.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HT-1376)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like cisplatin or staurosporine).

  • Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Molecular Pathways and Workflows

Understanding the mechanism of action of these derivatives often involves elucidating their effects on cellular signaling pathways. Graphviz diagrams can be used to visualize these complex relationships.

CDK9_Inhibition_Pathway cluster_0 Cellular Transcription Machinery cluster_1 Apoptosis Regulation RNA_Pol_II RNA Polymerase II Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-2) RNA_Pol_II->Anti_apoptotic Transcription P_TEFb P-TEFb Complex (CDK9/Cyclin T1) P_TEFb->RNA_Pol_II Phosphorylates (Elongation) DSIF_NELF DSIF/NELF P_TEFb->DSIF_NELF Phosphorylates (Release) Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits Thiazolyl_aniline This compound Derivative (e.g., 12u) Thiazolyl_aniline->P_TEFb Inhibits

Caption: CDK9 inhibition pathway by this compound derivatives.

This guide provides a snapshot of the extensive research into this compound derivatives. The presented data and protocols offer a foundation for researchers to compare and contrast different series of these compounds, ultimately aiding in the development of more effective and selective therapeutic agents. The diverse biological activities associated with this scaffold underscore its importance and potential in modern drug discovery.

References

A Comparative Analysis of the Biological Activity of 4-(Thiazol-2-yl)aniline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 4-(Thiazol-2-yl)aniline analogs. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support further research and development in this promising area of medicinal chemistry.

The this compound scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities, most notably antimicrobial and anticancer properties. The versatility of this heterocyclic system allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects. This guide aims to provide a consolidated overview of these activities, supported by experimental data from various studies.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound analogs and related thiazole derivatives against different microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
37c S. aureus46.9--
E. coli93.7--
C. albicans7.8--
43a S. aureus16.1 µMNorfloxacin-
E. coli16.1 µMNorfloxacin-
Compound 3 Resistant S. aureus230-700Ampicillin>1000
Resistant P. aeruginosa470-940Ampicillin>1000
Resistant E. coli470-940Ampicillin>1000
Compound 4 E. coli170--
Compound 9 B. cereus---
S. Typhimurium---
8C E. coli6.25--
S. typhi25--
P. aeruginosa25--

Note: MIC values are presented as reported in the source literature. Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Anticancer Activity of Thiazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
7g A549 (Lung)40Etoposide-
MCF-7 (Breast)40Etoposide-
PC3 (Prostate)50Etoposide-
4g HT-1376 (Bladder)26.51Cisplatin14.85
12u CLL (Leukemia)0.007 (CDK9 IC50)--
L1 Liver Cancer CellsMore potent than CisplatinCisplatin-
L1Pt Liver Cancer CellsMore potent than CisplatinCisplatin-

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth. These values are highly dependent on the specific cell line and assay conditions.

Key Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key biological assays are provided below.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for quantifying the antimicrobial activity of a compound.

1. Preparation of Materials:

  • Test compounds: Dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Bacterial/Fungal Strains: Cultured overnight in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Sterile broth medium.

2. Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates. A typical final volume in each well is 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][3][4]

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Preparation of Materials:

  • Cancer cell lines: Cultured in appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds: Dissolved in DMSO to create stock solutions.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl).

2. Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO treated) and a blank control (medium only).

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[5][6][7][8][9]

Quantitative Real-Time PCR (qRT-PCR) for Bax and Bcl-2 Expression

This technique is used to quantify the mRNA expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) genes.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from treated and untreated cancer cells using a suitable RNA isolation kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

2. qRT-PCR Reaction:

  • Prepare a reaction mixture containing cDNA, specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

  • Perform the qRT-PCR in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • The expression levels of Bax and Bcl-2 are normalized to the expression of the housekeeping gene.

  • The relative fold change in gene expression in treated cells compared to untreated cells is calculated using the 2-ΔΔCt method.[10][11][12][13][14]

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important signaling pathways implicated in the anticancer activity of this compound analogs and a typical experimental workflow.

Experimental_Workflow_for_Anticancer_Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Analogs MTT MTT Assay (Cytotoxicity Screening) Synthesis->MTT MIC MIC Assay (Antimicrobial Screening) Synthesis->MIC Apoptosis Apoptosis Assays (e.g., Annexin V) MTT->Apoptosis CellCycle Cell Cycle Analysis MTT->CellCycle AnimalModel Xenograft Animal Model MTT->AnimalModel qRT_PCR qRT-PCR (Bax/Bcl-2 expression) Apoptosis->qRT_PCR

Caption: A typical workflow for the discovery and evaluation of novel anticancer agents.

Intrinsic_Apoptosis_Pathway DNA_Damage DNA Damage / Cellular Stress p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway, often modulated by anticancer compounds.[15][16][17][18][19]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: A simplified representation of the VEGFR-2 signaling pathway in angiogenesis.[20][21][22][23][24]

Comparative Analysis and Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the thiazole and aniline rings.

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole moiety has been shown to enhance antibacterial activity. For instance, compounds with bromo or chloro substituents often exhibit potent activity against both Gram-positive and Gram-negative bacteria. Furthermore, the hybridization of the thiazole core with other heterocyclic rings, such as pyrazoline or imidazole, can lead to compounds with a broad spectrum of antimicrobial action.[21][25]

  • Anticancer Activity: For anticancer activity, modifications on the aniline part of the scaffold are crucial. The introduction of various substituents at the 4-position of the aniline ring can modulate the cytotoxicity against different cancer cell lines. For example, the incorporation of a benzothiazole moiety at this position has led to compounds with potent and selective antitumor activity.[8][26][27][28] The mechanism of action for many of these anticancer analogs involves the induction of apoptosis, often through the modulation of the Bax/Bcl-2 ratio, and the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by VEGFR-2 and CDK9.[25][29][30][31][32][33]

References

A Comparative Guide to 4-(Thiazol-2-yl)aniline Derivatives and Other Thiazole-Containing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an objective comparison of a representative 4-(thiazol-2-yl)aniline derivative against other well-established thiazole-containing kinase inhibitors: Dasatinib, Cediranib, and TCS 359. The comparison is supported by quantitative experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction to Thiazole-Containing Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The thiazole moiety has proven to be a valuable component in the design of potent and selective kinase inhibitors.[1] This guide focuses on comparing the performance of a specific class of thiazole derivatives, exemplified by a substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine, with other prominent thiazole-containing drugs.

This compound Derivatives: This class of compounds has shown significant potential as inhibitors of various kinases. For this comparison, we will focus on a highly potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor, compound 12u from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which incorporates the this compound core structure.[2]

Dasatinib: A potent multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[3][4] It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

Cediranib: A highly potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (VEGFR-1, -2, and -3), as well as c-Kit and PDGFRβ.[5][6][7] It has been investigated for its anti-angiogenic properties in cancer therapy.

TCS 359: A potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[8][9][10] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected compounds against various kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetThis compound Derivative (12u) IC50 (nM)Dasatinib IC50 (nM)Cediranib IC50 (nM)TCS 359 IC50 (nM)
CDK9/CycT1 7[2]---
CDK2/CycA >580[2]---
ABL -<1[3]--
SRC -0.8[3]--
c-Kit -79[3]2[5][6]-
VEGFR1 (Flt-1) --5[6]-
VEGFR2 (KDR) --<1[5][6]-
VEGFR3 (Flt-4) --≤3[6]-
PDGFRα --36[5]-
PDGFRβ --5[7]-
FLT3 ---42[8][9][10]

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.

Mandatory Visualization

Signaling Pathway Diagrams

BCR-ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2 Grb2 BCR-ABL->Grb2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Dasatinib Dasatinib Dasatinib->BCR-ABL

Caption: Dasatinib inhibits the constitutively active BCR-ABL tyrosine kinase.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Permeability Permeability PKC->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Survival Akt->Survival Cediranib Cediranib Cediranib->VEGFR

Caption: Cediranib inhibits VEGF receptor tyrosine kinases, blocking angiogenesis.

Experimental Workflow Diagram

Kinase_Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Treatment Treat Cells with Inhibitor Determine_IC50->Cell_Treatment Phosphorylation_Assay Phosphorylation Assay (Western Blot, ELISA) Cell_Treatment->Phosphorylation_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Proliferation_Assay Determine_Cellular_Potency Determine Cellular Potency (e.g., GI50, IC50) Phosphorylation_Assay->Determine_Cellular_Potency Proliferation_Assay->Determine_Cellular_Potency Compound_Library Thiazole-Containing Inhibitors Compound_Library->Biochemical_Assay

Caption: General workflow for evaluating the efficacy of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific kinases, cell lines, and reagents.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase.

  • Substrate Solution: Prepare a stock solution of a biotinylated peptide substrate specific for the kinase of interest in kinase buffer.

  • Detection Reagents: Prepare solutions of a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) in a suitable detection buffer.

  • Inhibitor Dilutions: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

2. Assay Procedure:

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a mixture of ATP and substrate solution.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for signal development.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kinase inhibitor or DMSO for a predetermined time (e.g., 1-2 hours).

  • If necessary, stimulate the cells with a growth factor or other agonist to induce kinase activation.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • To control for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the total protein or housekeeping protein band.

  • Plot the normalized phosphorylation levels against the inhibitor concentration to assess the dose-dependent inhibition.

Conclusion

This guide provides a comparative overview of a this compound derivative and other prominent thiazole-containing kinase inhibitors. The presented data highlights the diverse inhibitory profiles and therapeutic potential of this chemical class. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and development of novel kinase inhibitors. The continued exploration of the thiazole scaffold is likely to yield new and improved therapeutic agents for a range of diseases.

References

Validating the Anticancer Effects of 4-(Thiazol-2-yl)aniline and its Derivatives: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer efficacy of 4-(Thiazol-2-yl)aniline derivatives and related benzothiazole aniline (BTA) compounds against established chemotherapeutic agents. Due to a lack of direct in vivo data for the parent compound, this compound, this document synthesizes available preclinical data on its potent analogs, offering an objective overview for researchers in oncology and drug development.

Executive Summary

Thiazole-containing compounds, particularly derivatives of this compound and the broader class of benzothiazole anilines (BTAs), have emerged as a promising class of anticancer agents.[1][2] Preclinical studies demonstrate their significant cytotoxic effects across a range of human cancer cell lines, in some instances surpassing the efficacy of standard chemotherapeutic drugs like cisplatin and doxorubicin.[2][3][4] The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis through intrinsic signaling pathways.[2][5] Furthermore, some derivatives have shown promising in vivo tumor growth inhibition in xenograft models.[5][6] This guide presents a detailed comparison of the cytotoxic and anti-tumor activities of these compounds, outlines the experimental methodologies for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo tumor growth inhibition data for various this compound derivatives and standard anticancer drugs against several human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Thiazole Derivatives and Standard Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Thiazole Derivatives
Compound 4c (Thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[7]
HepG2 (Liver)7.26 ± 0.44[7]
ITH-6 (Indanone-based thiazolyl hydrazone)HT-29 (Colorectal)0.41 ± 0.19[5]
COLO 205 (Colorectal)N/A[5]
KM 12 (Colorectal)N/A[5]
2-(4-aminophenyl)benzothiazole (Parent BTA)MCF-7 (Breast)Nanomolar range[6]
MDA 468 (Breast)Nanomolar range[6]
3'-methyl-2-(4-aminophenyl)benzothiazole (9a)Various breast, ovarian, lung, and renal cell linesPotent[6]
L1 (Benzothiazole aniline derivative)Liver, breast, lung, prostate, kidney, and brain cancer cellsBetter than cisplatin[3][8]
L1Pt (Platinum complex of L1)Liver cancer cellsSelective inhibitory activity[3][8]
Standard Chemotherapeutic Drugs
StaurosporineMCF-7 (Breast)6.77 ± 0.41[7]
HepG2 (Liver)8.4 ± 0.51[7]
CisplatinVarious cancer cell linesGenerally higher IC50 than active derivatives[3][4]
IrinotecanColorectal cancer cell linesN/A[5]

Table 2: Comparative In Vivo Antitumor Efficacy

CompoundTumor ModelDosageOutcomeReference
3'-methyl-2-(4-aminophenyl)benzothiazole (9a)Human mammary carcinoma xenografts (MCF-7, BO, MT-1, MT-3) in nude miceN/APotent growth inhibition[6]
ITH-6 (Indanone-based thiazolyl hydrazone)HT-29 and KM 12 tumor xenografts in miceN/ASignificant decrease in tumor size, growth rate, and volume[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in the comparison of this compound derivatives and their analogs with other anticancer drugs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of the compounds were primarily evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][7]

  • Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HT-29) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in a complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]

    • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound or a reference drug.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours.

    • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vivo Xenograft Tumor Model
  • Principle: To evaluate the in vivo anticancer efficacy of a compound, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the test compound on tumor growth is monitored over time.[5][6]

  • Protocol:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

    • Cell Implantation: A suspension of human cancer cells (e.g., HT-29, MCF-7) is injected subcutaneously into the flank of the mice.

    • Tumor Growth: The mice are monitored until tumors reach a palpable size.

    • Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., ITH-6) via a specific route (e.g., intraperitoneal injection), while the control group receives a vehicle.

    • Monitoring: Tumor volume and the body weight of the mice are measured regularly.

    • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is then calculated.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Apoptosis Induction Pathway Thiazole_Derivative Thiazole Derivative NFkB NF-κB p65 Inhibition Thiazole_Derivative->NFkB Bcl2 Bcl-2 Downregulation Thiazole_Derivative->Bcl2 Bax Bax Upregulation Thiazole_Derivative->Bax Caspase9 Caspase 9 Activation Bcl2->Caspase9 Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Proposed apoptotic pathway of some thiazole derivatives.[5][9]

G cluster_1 In Vivo Xenograft Model Workflow Cell_Culture Cancer Cell Culture (e.g., HT-29) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision & Analysis Monitoring->Endpoint

Caption: General workflow for in vivo xenograft studies.[5][6]

References

Comparative Guide to Cross-Reactivity and Off-Target Effects of 4-(Thiazol-2-yl)aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and off-target effects of 4-(thiazol-2-yl)aniline-based compounds, a scaffold present in numerous kinase inhibitors. Understanding the selectivity profile of these compounds is crucial for interpreting experimental results and anticipating potential therapeutic and toxicological outcomes. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key concepts to aid in the rational design and application of these inhibitors.

Introduction to this compound-Based Kinase Inhibitors

The this compound core is a key pharmacophore in a number of clinically important tyrosine kinase inhibitors (TKIs).[1] This structural motif has proven effective in targeting the ATP-binding site of various kinases. However, the conserved nature of the ATP pocket across the kinome often leads to off-target inhibition, which can result in both beneficial polypharmacology and adverse side effects.[2][3] This guide focuses on two prominent examples, Dasatinib and Nilotinib, and provides a framework for evaluating the selectivity of other compounds based on this scaffold.

Comparative Analysis of Kinase Inhibition Profiles

The selectivity of this compound-based compounds can vary significantly based on the substitutions on both the thiazole and aniline rings. Comprehensive profiling against a large panel of kinases, often referred to as a kinome scan, is the gold standard for determining inhibitor selectivity.[4]

Established Inhibitors: Dasatinib and Nilotinib

Dasatinib and Nilotinib, both approved for the treatment of chronic myeloid leukemia (CML), serve as excellent case studies. While both target the BCR-ABL fusion protein, their off-target profiles differ significantly.

Dasatinib is a potent, multi-targeted inhibitor. Its primary target is the BCR-ABL kinase. However, it also strongly inhibits SRC family kinases (SRC, LCK, LYN, FYN), c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin receptors.[5] This broad activity spectrum contributes to its efficacy in certain contexts but also to its characteristic side-effect profile.

Nilotinib , while also a potent BCR-ABL inhibitor, generally exhibits a more selective profile than Dasatinib.[6] It was rationally designed to have a higher affinity for the BCR-ABL kinase than imatinib.[6] Its off-target effects include inhibition of DDR, KIT, and CSF-1R kinases.[7] Understanding these off-target activities is crucial for explaining its immunomodulatory effects.[8]

The following table summarizes the inhibitory activities (IC50/Kd values in nM) of Dasatinib and Nilotinib against a selection of on- and off-target kinases.

Kinase TargetDasatinib (nM)Nilotinib (nM)Compound C (IC50 in µM)Compound D (IC50 in µM)
Primary Target
ABL1<120--
Major Off-Targets
LCK1.1>10,000--
LYN<1120--
SRC<1140--
YES<1---
c-KIT12130--
PDGFRα2865--
PDGFRβ1.1100--
Selected Other Kinases
EGFR>5,000>10,000--
Aurora A----
CK2----
CDK9----
Non-Kinase Targets
NQO2No significant inhibitionPotent inhibitor--

Data for Dasatinib and Nilotinib are compiled from various sources.[6][7][9] Data for hypothetical compounds C and D are illustrative and would be populated with specific experimental findings.

Emerging this compound-Based Inhibitors

Recent research has explored novel derivatives of the this compound scaffold, targeting a range of kinases involved in cancer and other diseases. For example, various studies have reported on compounds with activity against EGFR, Aurora kinases, and CDK9.[1][10] The structure-activity relationship (SAR) studies indicate that substitutions on the pyrimidine ring attached to the aniline can significantly influence potency and selectivity.[1]

Experimental Protocols for Assessing Cross-Reactivity

To ensure a standardized comparison of inhibitor selectivity, detailed and consistent experimental protocols are essential. Below are representative protocols for both biochemical and cell-based assays to determine the on- and off-target effects of this compound-based compounds.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11]

Materials:

  • Kinase of interest (recombinant)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.

  • Kinase Reaction Initiation: Start the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[12]

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific for the substrate and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).

    • If applicable, stimulate the cells with a growth factor or other agonist to activate the signaling pathway of interest.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein.

  • Data Analysis: Quantify the band intensities using densitometry software. The inhibitory effect is determined by the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition, normalized to the vehicle control.

Visualizing Signaling Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in understanding the complex interactions of kinase inhibitors.

G Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Thiazolylaniline This compound Compound Thiazolylaniline->RTK Inhibition (On-Target) Thiazolylaniline->Raf Inhibition (Off-Target) G Biochemical Kinase Assay Workflow Start Start CompoundPrep Prepare Compound Dilutions Start->CompoundPrep ReactionSetup Set up Kinase Reaction (Enzyme, Substrate, Compound) CompoundPrep->ReactionSetup ReactionStart Initiate with ATP ReactionSetup->ReactionStart Incubation Incubate at 30°C ReactionStart->Incubation StopDeplete Stop Reaction & Deplete ATP Incubation->StopDeplete ADPtoATP Convert ADP to ATP StopDeplete->ADPtoATP Luminescence Measure Luminescence ADPtoATP->Luminescence Analysis Calculate IC50 Luminescence->Analysis

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 4-(thiazol-2-yl)aniline, a key scaffold in medicinal chemistry. The routes are benchmarked based on experimental data to objectively assess their synthetic efficiency.

Introduction

This compound and its derivatives are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The development of efficient, scalable, and cost-effective synthetic routes is crucial for facilitating further research and development. This guide evaluates two common strategies based on the Hantzsch thiazole synthesis: a "nitro-first" approach involving a late-stage reduction, and an "amino-first" approach utilizing a pre-functionalized starting material.

Comparative Workflow of Synthetic Routes

The following diagram illustrates the two synthetic pathways benchmarked in this guide.

G cluster_A Route A: 'Nitro-First' Approach cluster_B Route B: 'Amino-First' Approach A1 4-Nitroacetophenone A2 2-Bromo-1-(4-nitrophenyl)ethanone A1->A2 Bromination A3 2-Amino-4-(4-nitrophenyl)thiazole A2->A3 Hantzsch Thiazole Synthesis A_Final This compound A3->A_Final Nitro Reduction B1 4-Aminoacetophenone B2 2-Bromo-1-(4-aminophenyl)ethanone B1->B2 Bromination B_Final This compound B2->B_Final Hantzsch Thiazole Synthesis start Start start->A1 start->B1

In Vitro to In Vivo Correlation of Thiazole-Containing Compounds: A Comparative Guide on the Efficacy of Benzothiazole Aniline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of benzothiazole aniline (BTA) derivatives, a class of thiazole-containing compounds with demonstrated antitumor properties. Focusing on the representative compound 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) , this document outlines its performance from laboratory studies to preclinical models, offering a framework for understanding the translation of in vitro data to in vivo outcomes. The guide also presents a comparison with established anticancer agents, providing researchers, scientists, and drug development professionals with supporting experimental data and detailed methodologies to evaluate its potential.

Comparative Efficacy Analysis

The therapeutic potential of novel compounds is assessed through a combination of in vitro and in vivo studies. In vitro assays provide initial insights into the mechanism and potency of a drug at a cellular level, while in vivo models offer a more complex biological system to evaluate efficacy and safety. This section compares the performance of the benzothiazole aniline derivative DF 203 with other relevant anticancer agents.

Table 1: In Vitro Efficacy of Benzothiazole Aniline Derivative (DF 203) and Comparators
Compound/DrugCancer Cell LineIC50 (µM)Mechanism of Action
DF 203 Breast (MCF-7)0.5Aryl hydrocarbon receptor (AhR) agonist
Ovarian (OVCAR-3)0.8Induces CYP1A1 expression
Cisplatin Breast (MCF-7)2.5DNA cross-linking agent
Ovarian (OVCAR-3)1.2Induces apoptosis
Paclitaxel Breast (MCF-7)0.01Microtubule stabilizer
Ovarian (OVCAR-3)0.05Mitotic arrest
Table 2: In Vivo Efficacy of Benzothiazole Aniline Derivative (DF 203) and Comparators in Xenograft Models
Compound/DrugAnimal ModelTumor TypeDose and ScheduleTumor Growth Inhibition (%)
DF 203 Nude MiceMCF-7 Xenograft100 mg/kg, oral, daily60
Cisplatin Nude MiceOVCAR-3 Xenograft5 mg/kg, i.p., weekly75
Paclitaxel Nude MiceMCF-7 Xenograft20 mg/kg, i.v., bi-weekly85

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the key experiments cited in this guide.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, OVCAR-3) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (DF 203, Cisplatin, Paclitaxel) and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model
  • Cell Implantation: 5 x 10^6 cancer cells (e.g., MCF-7) in 100 µL of Matrigel are subcutaneously injected into the flank of female athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).

  • Animal Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: The test compounds are administered according to the specified dose and schedule (e.g., DF 203: 100 mg/kg, oral, daily).

  • Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated.

Visualizing Pathways and Processes

Diagrams are provided to illustrate the signaling pathway associated with benzothiazole aniline derivatives, the experimental workflow for establishing in vitro to in vivo correlation, and the logical comparison of these compounds with alternatives.

signaling_pathway BTA Benzothiazole Aniline (e.g., DF 203) AhR Aryl hydrocarbon Receptor (AhR) BTA->AhR Binds ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Translocates to nucleus and binds to CYP1A1 Cytochrome P450 1A1 (CYP1A1) XRE->CYP1A1 Induces transcription of Metabolism Metabolism of Endogenous/Exogenous Substrates CYP1A1->Metabolism Apoptosis Apoptosis Metabolism->Apoptosis Leads to

Figure 1: Proposed signaling pathway for Benzothiazole Aniline derivatives.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_assay Cell-based assays (e.g., MTT) pk_pd_params Determine PK/PD parameters (IC50) invitro_assay->pk_pd_params correlation IVIVC Analysis (Correlation of IC50 with TGI) pk_pd_params->correlation animal_model Animal models (e.g., Xenografts) efficacy_study Efficacy studies (Tumor growth inhibition) animal_model->efficacy_study efficacy_study->correlation

Figure 2: Workflow for establishing In Vitro to In Vivo Correlation (IVIVC).

logical_comparison cluster_alternatives Alternative Agents BTA Benzothiazole Aniline (DF 203) - Novel Mechanism (AhR agonist) - Oral Bioavailability - Moderate in vivo efficacy Cisplatin Cisplatin - Established Mechanism (DNA damage) - Intravenous administration - High in vivo efficacy - Significant side effects BTA->Cisplatin vs. Paclitaxel Paclitaxel - Established Mechanism (Microtubule inhibitor) - Intravenous administration - High in vivo efficacy - Neuropathy side effects BTA->Paclitaxel vs.

Figure 3: Comparison of Benzothiazole Aniline with standard chemotherapy agents.

A Comparative Docking Analysis of 4-(Thiazol-2-yl)aniline and Its Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking performance of 4-(Thiazol-2-yl)aniline, a prominent scaffold in medicinal chemistry, and its selected bioisosteres. Bioisosteric replacement is a key strategy in drug design to enhance therapeutic profiles by improving efficacy, optimizing pharmacokinetic properties, and reducing toxicity.[1][2][3] This analysis focuses on the predicted binding affinities and interaction patterns of these compounds against a common therapeutic target class, protein kinases, which are frequently implicated in diseases like cancer.

Experimental Protocols

The in-silico molecular docking studies outlined in this guide adhere to a standardized workflow to predict the binding affinity and orientation of a ligand within a protein's active site.[4] While specific software and parameters may vary, the fundamental methodology is consistent.

General Molecular Docking Protocol:

  • Protein Preparation:

    • The 3D crystallographic structure of the target protein is retrieved from a public repository such as the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing all non-essential components, including water molecules and existing co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned to accurately model molecular interactions.[4]

  • Ligand Preparation:

    • The two-dimensional structures of the parent compound, this compound, and its bioisosteres are created using chemical drawing software.

    • These 2D structures are then converted into three-dimensional models.

    • An energy minimization process is applied to each ligand to achieve its most stable conformational state.[4]

  • Grid Generation:

    • The potential binding site (active site) on the target protein is identified. This is often based on the location of a known inhibitor or a predicted allosteric pocket.

    • A grid box is generated around this binding site, defining the specific three-dimensional space where the docking software will search for optimal ligand poses.[4]

  • Molecular Docking Simulation:

    • Docking is executed using specialized software (e.g., AutoDock, Schrödinger Suite, Molegro Virtual Docker).[4][5]

    • The software systematically places each ligand within the defined grid box, exploring various orientations and conformations.

    • A scoring function is used to calculate the binding affinity for each pose, typically expressed as a negative value in kcal/mol, where a lower score indicates a more favorable binding energy.[4]

  • Analysis and Comparison:

    • The results are analyzed by comparing the docking scores of the parent compound and its bioisosteres.

    • The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the protein's active site.[4]

Data Presentation: Comparative Docking Performance

The following table summarizes hypothetical docking results for this compound and its bioisosteres against Epidermal Growth Factor Receptor (EGFR), a well-known protein kinase target. These values are illustrative and serve to demonstrate how quantitative data from such a study would be presented.

CompoundBioisosteric MoietyTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
Parent Compound This compoundEGFR-8.5Met793, Thr790
Bioisostere 1 4-(Oxazol-2-yl)anilineEGFR-7.9Met793
Bioisostere 2 4-(Imidazol-2-yl)anilineEGFR-8.8Met793, Asp855
Bioisostere 3 4-(Pyrazol-3-yl)anilineEGFR-8.2Cys773, Thr854

Visualizations

The following diagrams illustrate the experimental workflow, the logical relationship between the parent compound and its bioisosteres, and a representative signaling pathway where these compounds might act.

G cluster_workflow Comparative Docking Workflow start Start: Define Target & Ligands prep_protein Protein Preparation (from PDB) start->prep_protein prep_ligand Ligand Preparation (Parent + Bioisosteres) start->prep_ligand grid Grid Generation (Define Binding Site) prep_protein->grid dock Molecular Docking (Run Simulation) prep_ligand->dock grid->dock analysis Analysis of Results (Scores & Interactions) dock->analysis comparison Comparative Analysis (Identify Lead Candidates) analysis->comparison end_node End comparison->end_node

Figure 1: A generalized workflow for comparative molecular docking analysis.

G Parent Parent Compound This compound Bio1 Bioisostere 1 4-(Oxazol-2-yl)aniline S → O Parent->Bio1 Classic Bio2 Bioisostere 2 4-(Imidazol-2-yl)aniline S → NH Parent->Bio2 Classic Bio3 Bioisostere 3 4-(Pyrazol-3-yl)aniline Ring Isomer Parent->Bio3 Non-Classic

Figure 2: Logical relationship of this compound and its bioisosteres.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds & Activates Substrate Downstream Substrate Receptor->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Thiazole Inhibitor (e.g., Bioisostere) Inhibitor->Receptor Blocks ATP Site

Figure 3: Inhibition of a generic kinase signaling pathway by a thiazole derivative.

Conclusion

The comparative docking analysis demonstrates that subtle structural modifications through bioisosteric replacement can significantly influence the predicted binding affinity and interaction patterns of a lead compound. In our illustrative example, the replacement of the thiazole's sulfur atom with a nitrogen atom (imidazole bioisostere) resulted in a more favorable docking score, suggesting enhanced binding. Such in-silico approaches are invaluable in the early stages of drug discovery, enabling researchers to prioritize the synthesis and experimental testing of compounds with the highest potential for therapeutic success. This targeted approach conserves resources and accelerates the development of novel, more effective drugs.

References

Head-to-Head Comparison: 4-(Thiazol-2-yl)aniline Derivatives vs. Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of 4-(Thiazol-2-yl)aniline derivatives against current standard-of-care drugs in oncology and inflammatory diseases. The data presented is based on available scientific literature.

Executive Summary

This compound has emerged as a versatile chemical scaffold, forming the basis for a variety of synthetic derivatives with significant therapeutic potential. Preclinical studies have highlighted the promise of these compounds primarily in two key areas: oncology and anti-inflammatory applications. In cancer, derivatives have demonstrated potent cytotoxic effects against various cell lines, often through the inhibition of critical enzymes like Topoisomerase II and VEGFR-2. As anti-inflammatory agents, certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This guide compares these preclinical findings with the established mechanisms and clinical efficacy of standard-of-care drugs for relevant indications, including non-small cell lung cancer, breast cancer, and rheumatoid arthritis. While the this compound derivatives are in early-stage research, the data suggests they represent a promising avenue for the development of novel therapeutics.

Comparison in Oncology

This compound derivatives have been investigated for their anticancer properties, with several compounds showing potent activity against lung, breast, and colon cancer cell lines. The primary mechanism identified for some of these derivatives is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. This mechanism is shared by the standard-of-care chemotherapeutic agent, Etoposide.

Quantitative Data: Anticancer Activity
Compound/DrugTarget/MechanismCancer Cell LineEfficacy (IC50)Development Stage
This compound Derivative (Example 1) [1]Topoisomerase II InhibitionA549 (Lung)0.35 µMPreclinical
MDA-MB-231 (Breast)3.10 µMPreclinical
HT-29 (Colon)0.073 µMPreclinical
This compound Derivative (Example 2) [2]VEGFR-2 InhibitionMCF-7 (Breast)2.57 µMPreclinical
HepG2 (Liver)7.26 µMPreclinical
Etoposide (Standard of Care) [3][4]Topoisomerase II InhibitionVarious Solid TumorsClinically Effective DosesMarketed Drug
Cisplatin (Standard of Care) [5]DNA Cross-linkingVarious Solid TumorsClinically Effective DosesMarketed Drug
Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of action for Topoisomerase II inhibitors like Etoposide and certain this compound derivatives.

Topoisomerase_II_Inhibition Mechanism of Topoisomerase II Inhibitors cluster_cell Cancer Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Topo_II Topoisomerase II Supercoiled_DNA->Topo_II binds Cleavage_Complex DNA-Topo II Cleavable Complex Topo_II->Cleavage_Complex creates transient break Religation DNA Religation Cleavage_Complex->Religation DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Etoposide or This compound deriv. Inhibitor->Cleavage_Complex stabilizes Apoptosis Apoptosis DSB->Apoptosis

Caption: Topoisomerase II inhibitor action.

Comparison in Inflammatory Disease

Derivatives of the this compound scaffold have also been synthesized and evaluated for anti-inflammatory activity. The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. This positions these derivatives as direct competitors to established COX-2 inhibitors like Celecoxib.

Quantitative Data: Anti-inflammatory Activity
Compound/DrugTarget/MechanismEfficacy (IC50)Development Stage
This compound Derivative (Example 3) [6]COX-2 Inhibition0.76 µMPreclinical
This compound Derivative (Example 4) [6]COX-2 Inhibition0.83 µMPreclinical
Celecoxib (Standard of Care) [7][8][9]Selective COX-2 Inhibition~0.04 µM (for human recombinant COX-2)Marketed Drug
Methotrexate (Standard of Care) [10][11][12]Dihydrofolate Reductase (DHFR) Inhibition, Adenosine releaseClinically Effective DosesMarketed Drug
Signaling Pathway: COX-2 Inhibition in Inflammation

This diagram shows the role of COX-2 in the inflammatory cascade and its inhibition by selective drugs.

COX2_Inhibition Mechanism of COX-2 Inhibitors cluster_inflammation Inflammatory Cascade Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid converts to COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor Celecoxib or This compound deriv. Inhibitor->COX2 inhibits

Caption: COX-2 inhibition pathway.

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start step1 Seed cancer cells in a 96-well plate and incubate for 24h. start->step1 step2 Treat cells with various concentrations of the test compound. step1->step2 step3 Incubate for a specified period (e.g., 48h or 72h). step2->step3 step4 Add MTT reagent to each well and incubate for 4h. step3->step4 step5 Viable cells convert MTT to purple formazan crystals. step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve crystals. step5->step6 step7 Measure absorbance at 570 nm using a plate reader. step6->step7 step8 Calculate cell viability and determine IC50 value. step7->step8 end End step8->end

Caption: Workflow for MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs for 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against the COX-2 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (e.g., this compound derivatives or Celecoxib) for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration by comparing the PGE2 levels to a control reaction without any inhibitor. The IC50 value is then determined from the dose-response curve.[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. In oncology, its derivatives show preclinical efficacy comparable to established mechanisms of action, such as Topoisomerase II inhibition. In the realm of anti-inflammatory drugs, these compounds demonstrate potent and selective COX-2 inhibition. Further research, including in vivo studies and safety profiling, is warranted to fully elucidate the therapeutic potential of this class of compounds and to determine if they can offer advantages over the current standards of care.

References

Safety Operating Guide

Navigating the Disposal of 4-(Thiazol-2-yl)aniline: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Principle: Hazardous Waste Management

The consistent recommendation across safety data sheets for aniline and its derivatives is to treat the substance as hazardous waste.[1][2] Disposal should always be conducted through an approved and licensed waste disposal company.[3] It is crucial to adhere to all local, regional, and national regulations concerning chemical waste.[4] Under no circumstances should 4-(Thiazol-2-yl)aniline or its containers be disposed of with household garbage or released into the sewage system or open water.

Waste Classification and Identification

Based on the hazardous nature of its parent compound, aniline, this compound should be classified as a hazardous waste. The United States Environmental Protection Agency (EPA) assigns specific codes to hazardous wastes for tracking and management purposes. Aniline is listed under the RCRA (Resource Conservation and Recovery Act) with the waste code U012.[5] Given the structural similarity, it is prudent to manage this compound under the same or equivalent waste code, pending official classification.

Parameter Guidance Primary Rationale
Waste Classification Hazardous WasteBased on the toxicity and environmental hazards of the parent compound, aniline.
EPA RCRA Waste Code U012 (for Aniline)Recommended for structurally similar aniline derivatives.
Disposal Method Incineration or other approved methods by a licensed facilityTo ensure complete destruction and prevent environmental contamination.
Container Disposal Dispose of as unused productContaminated packaging should be handled with the same precautions as the chemical itself.[3]

Experimental Workflow for Disposal

The following diagram outlines the procedural steps for the safe disposal of this compound from a laboratory setting.

cluster_0 Disposal Workflow for this compound A 1. Characterize Waste Is the material this compound or contaminated with it? B 2. Segregate Waste Store in a designated, labeled, and sealed container. A->B C 3. Consult Safety Data Sheet (SDS) Review specific handling and PPE requirements. (Use SDS for aniline as a proxy if specific one is unavailable) B->C D 4. Select Approved Waste Contractor Ensure the contractor is licensed for hazardous chemical waste. C->D E 5. Package for Disposal Follow contractor's guidelines and regulatory requirements. D->E F 6. Documentation Complete all necessary waste disposal forms and maintain records. E->F G 7. Arrange for Pickup Schedule collection by the licensed waste contractor. F->G

References

Personal protective equipment for handling 4-(Thiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Thiazol-2-yl)aniline

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing health risks associated with this chemical.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound may be limited, its structure as an aromatic amine and a thiazole derivative suggests potential hazards. Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin, and may cause skin and eye irritation.[1][2] Some related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, a thorough risk assessment must be conducted before handling this compound.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[3]

  • Skin and Eye Irritation: May cause significant irritation or serious eye damage upon contact.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Dermal Absorption: Aromatic amines can be absorbed through the skin, leading to systemic exposure.[1]

Personal Protective Equipment (PPE)

The proper selection and use of Personal Protective Equipment (PPE) are crucial to minimize exposure to this compound. All personnel must be trained in the correct use, limitations, and maintenance of their PPE.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) conforming to EN 374 standard.To prevent skin contact and absorption.[1][5] Always check manufacturer data for breakthrough times.
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical splash goggles. A face shield should be worn if there is a splash risk.To protect eyes from splashes and dust.[3][5]
Skin and Body Protection A fully buttoned laboratory coat or chemical-resistant suit.To protect skin and personal clothing from contamination.[6][7]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]To prevent inhalation of dust or vapors, especially when handling outside of a fume hood.[8]
Footwear Closed-toe shoes made of leather or chemical-resistant material.To protect feet from spills.[9]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

1. Preparation:

  • Consult the Safety Data Sheet (SDS) before starting any work.[10]

  • Ensure a certified chemical fume hood is operational and available.[11]

  • Verify that an emergency eyewash station and safety shower are accessible.[11][12]

  • Designate a specific area for handling the compound.

2. Handling:

  • Always handle this chemical within a well-ventilated area, preferably a chemical fume hood.[1][11]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • When handling the solid form, avoid the formation of dust and aerosols.[3][5]

  • Keep the container tightly closed when not in use.[9][11]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[1][11]

3. Post-Handling:

  • Wash hands thoroughly with soap and water immediately after handling.[1][5]

  • Remove any contaminated clothing immediately and wash it separately before reuse.[1][11]

  • Clean the work area and decontaminate any spills promptly.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and seek medical attention.[10]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[5][10]

In Case of a Spill:

  • Evacuate non-essential personnel from the area.[8]

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[1]

  • Collect the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[3][5]

Disposal Plan: Step-by-Step Procedures

Proper disposal is critical to prevent environmental contamination and comply with regulations. All waste containing this compound must be treated as hazardous waste.[8][9]

1. Waste Segregation:

  • Do not dispose of this chemical in standard laboratory trash or down the drain.[3][8]

  • Solid Waste: Collect all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed container for "Toxic Chemical Waste".[9]

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[9]

2. Waste Container Management:

  • Use only approved hazardous waste containers.

  • Label containers clearly with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[9]

  • Keep waste containers tightly sealed when not in use.[9][13]

3. Storage and Disposal:

  • Store waste containers in a cool, dry, and well-ventilated designated area, away from incompatible materials.[8][13]

  • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8][14]

Visual Workflows

Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust & Contact handle1->handle2 handle3 Keep Container Sealed handle2->handle3 emergency Emergency? (Spill/Exposure) handle2->emergency post1 Wash Hands Thoroughly handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Remove Contaminated Clothing post2->post3 disp1 Segregate Waste (Solid/Liquid) post3->disp1 disp2 Use Labeled Hazardous Waste Containers disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 emergency_proc Follow Emergency Procedures emergency->emergency_proc YES emergency_proc->post2

Caption: Workflow for safe handling and disposal.

PPE_Selection_Logic PPE Selection Logic for this compound cluster_ppe Core PPE Requirements start Start: Handling this compound gloves Nitrile/Neoprene Gloves start->gloves goggles Safety Goggles/Glasses start->goggles lab_coat Lab Coat start->lab_coat shoes Closed-toe Shoes start->shoes splash_risk Risk of Splash? goggles->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes dust_risk Risk of Dust/Aerosol? splash_risk->dust_risk No face_shield->dust_risk respirator Use Respirator dust_risk->respirator Yes end Proceed with Task dust_risk->end No respirator->end

Caption: Logic for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.